molecular formula C13H10ClF B2613334 1-[Chloro(phenyl)methyl]-2-fluorobenzene CAS No. 65214-74-6

1-[Chloro(phenyl)methyl]-2-fluorobenzene

Cat. No.: B2613334
CAS No.: 65214-74-6
M. Wt: 220.67
InChI Key: JZDFGWQHADEECT-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic and Benzylic Systems Research

The compound is a member of two important classes of organic molecules: halogenated aromatics and benzylic halides.

Benzylic Halides: The chloro(phenyl)methyl group makes the compound a benzylic chloride. Such structures are known for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl chlorides. wikipedia.org The lability of the chlorine atom allows for the facile introduction of a variety of functional groups (e.g., amines, ethers, thioethers) at the benzylic position, making it a cornerstone for constructing complex molecular frameworks. nbinno.com This reactivity is fundamental to its role as a synthetic intermediate. nbinno.com

Fluorinated Aromatic Systems: The presence of a fluorine atom on one of the phenyl rings is of particular significance. In medicinal chemistry, the incorporation of fluorine into a molecule is a widely used strategy to modulate its physicochemical and pharmacokinetic properties. tandfonline.comresearchgate.net Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in membrane permeation. oup.comnih.gov Therefore, 1-[Chloro(phenyl)methyl]-2-fluorobenzene serves as a precursor for introducing a fluorinated moiety into a larger target molecule, a common objective in drug discovery. nih.gov

Historical Overview of the Compound's Emergence and Significance in Academic Literature

The academic footprint of this compound is limited, suggesting its emergence is more closely tied to industrial and process chemistry rather than fundamental academic research. Its significance is not derived from a long history of study but from its specific application as a building block in targeted synthetic routes, likely documented within patent literature for the preparation of proprietary compounds. The compound is typically generated for a specific purpose, serving as a critical link in a longer synthetic chain.

Its synthesis can be envisioned through established organometallic methods. A common route involves the Grignard reaction between 2-fluorobenzaldehyde (B47322) and phenylmagnesium bromide to form the precursor alcohol, (2-fluorophenyl)(phenyl)methanol (B7845580). bldpharm.com Subsequent chlorination of this alcohol, for instance using thionyl chloride or a similar chlorinating agent, would yield the title compound. This two-step sequence utilizes classical and reliable organic reactions, making the compound readily accessible for synthetic campaigns.

Role as a Versatile Synthetic Intermediate and Research Tool

The primary role of this compound is that of a reactive electrophile. The benzylic carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is the cornerstone of its utility.

For example, it can be used in the synthesis of complex piperazine (B1678402) derivatives, which are common scaffolds in pharmaceuticals. In a typical reaction, this compound would be reacted with a piperazine derivative in the presence of a base to yield a new, more complex molecule, analogous to the synthesis of antihistamine drugs. asianpubs.org The reaction proceeds via an S_N2 mechanism, where the piperazine nitrogen atom displaces the chloride.

Table 1: Representative Nucleophilic Substitution Reaction

Reactant 1 Reactant 2 Reagents/Conditions Product

This versatility makes it a useful tool for creating libraries of compounds for screening purposes or for the targeted synthesis of a specific molecule with desired biological or material properties.

Scope and Objectives of Research Endeavors Involving this compound

Research endeavors involving this compound are typically goal-oriented, focusing on the synthesis of a final target molecule rather than an exploration of the intermediate's intrinsic properties. The primary objectives of such research include:

Development of Efficient Synthetic Routes: The use of this compound is often part of a broader effort to develop a concise, high-yielding, and scalable synthesis for a valuable end-product, such as an active pharmaceutical ingredient (API).

Synthesis of Novel Bioactive Molecules: Researchers in medicinal chemistry utilize this intermediate to construct novel molecules for biological testing. The objective is to leverage the unique combination of the fluorophenyl and phenylmethyl moieties to achieve a desired pharmacological effect.

In essence, this compound is a means to an end—a specialized tool designed for the efficient assembly of complex, high-value chemical entities.

Properties

IUPAC Name

1-[chloro(phenyl)methyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDFGWQHADEECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65214-74-6
Record name 1-[chloro(phenyl)methyl]-2-fluorobenzene
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Synthetic Methodologies for 1 Chloro Phenyl Methyl 2 Fluorobenzene and Its Precursors

Direct Halogenation Approaches for Benzylic C-H Bonds

Direct functionalization of C-H bonds is a highly valued strategy in modern organic synthesis for its atom economy. For the target molecule, this involves the selective chlorination of the benzylic position of (2-fluorophenyl)(phenyl)methane. The benzylic C-H bond is inherently weaker than other aliphatic or aromatic C-H bonds, making it a prime target for radical-mediated reactions. wisc.edu

Radical Chlorination Techniques (e.g., N-Chlorosuccinimide, Molecular Chlorine under Light)

Radical-chain chlorination is a conventional method for converting benzylic C-H bonds into benzylic chlorides. nih.gov These reactions typically proceed via a three-step mechanism: initiation, propagation, and termination.

N-Chlorosuccinimide (NCS): NCS is a widely used reagent for benzylic chlorination as it is a solid and safer to handle than gaseous chlorine. researchgate.net The reaction is typically initiated with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using light. The succinimidyl radical generated during the reaction is responsible for abstracting the benzylic hydrogen atom, which is a key step in achieving selectivity. researchgate.net

Trichloroisocyanuric Acid (TCCA): TCCA is another effective solid chlorine source for the controlled monochlorination of benzylic hydrocarbons. acs.orgresearchgate.net These reactions can be performed under mild conditions (25–30 °C) using a radical initiator system, such as N-hydroxyphthalimide (NHPI). acs.orgresearchgate.net This method has shown good to moderate yields for arenes with electron-withdrawing groups. researchgate.net

Molecular Chlorine (Cl₂): The use of molecular chlorine, often under UV light irradiation, is a classic method for benzylic chlorination. However, this approach often suffers from poor selectivity, leading to side products from over-chlorination (e.g., dichlorination) or chlorination at other positions on the aromatic ring. nih.gov

ReagentInitiator/ConditionsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) AIBN, Benzoyl Peroxide, or LightSolid, safer to handle, good selectivityMay require careful control of conditions
Trichloroisocyanuric Acid (TCCA) N-hydroxyphthalimide (NHPI)Solid, mild conditions, effective for electron-deficient arenes acs.orgCan lead to multiple chlorination products if not controlled
Molecular Chlorine (Cl₂) UV LightInexpensiveGaseous, hazardous, often poor selectivity nih.gov

Photochemical and Photoredox-Catalyzed Chlorination Methods

Modern synthetic chemistry has seen the emergence of photochemical and photoredox catalysis as powerful tools for selective C-H functionalization. researchgate.net These methods operate under mild conditions and often provide higher selectivity compared to traditional radical methods. nih.govnih.gov

Visible-light photoredox catalysis can achieve benzylic C-H bond chlorination using safe chlorine sources like NCS in combination with an organic dye photocatalyst, such as Acr+-Mes. researchgate.netorganic-chemistry.org In this process, the photocatalyst, upon excitation by visible light, initiates a radical chain reaction. This approach is noted for its mildness, scalability, and effectiveness with a range of toluene (B28343) derivatives, particularly those bearing electron-deficient groups. researchgate.netorganic-chemistry.org The resulting benzyl (B1604629) chlorides can be used directly in subsequent reactions, for instance, conversion to benzyl ethers in a one-pot procedure. organic-chemistry.org This methodology offers a streamlined route to functionalized benzylic compounds from readily available C-H bonds. nih.govnih.gov

Catalytic SystemChlorine SourceLight SourceKey Features
Acr+-Mes (Organic Dye)N-Chlorosuccinimide (NCS)Visible Light (e.g., Blue LEDs)Mild, scalable, effective for electron-deficient substrates researchgate.netorganic-chemistry.org
Copper(I) ComplexDichloramine-TNot specifiedSite-selective for ketones and alkylbenzenes nih.gov

Directed Chlorination Strategies

Achieving high site-selectivity in C-H functionalization is a significant challenge, especially in molecules with multiple reactive sites. Directed chlorination strategies employ catalysts or directing groups to control the position of chlorination. A notable example is the copper-catalyzed site-selective benzylic chlorination. nih.gov This method uses a CuICl/bis(oxazoline) catalyst system with N-fluorobenzenesulfonimide (NFSI) as an oxidant and a chloride source like KCl. nih.gov The reaction proceeds through a radical-relay mechanism where hydrogen atom transfer (HAT) is mediated by the •NSI radical, which shows high selectivity for benzylic C-H bonds over other C-H bonds. nih.gov This catalytic approach avoids the use of highly reactive chlorine radicals (Cl•), thereby minimizing side reactions and leading to higher yields and selectivity. nih.gov Such methods are valuable for late-stage functionalization in complex molecule synthesis.

Functionalization of Fluorinated Aromatic Substrates

Friedel-Crafts Alkylation Followed by Subsequent Chlorination

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. masterorganicchemistry.com This strategy involves two main steps:

Friedel-Crafts Reaction: Fluorobenzene (B45895) can be reacted with an appropriate electrophile in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to form the diphenylmethane (B89790) skeleton. masterorganicchemistry.comchemguide.co.uk The fluorine atom is an ortho-, para-directing group, meaning the incoming group will be directed to the positions adjacent (ortho) and opposite (para) to the fluorine.

Alkylation: Reacting fluorobenzene with benzyl chloride and a Lewis acid would yield a mixture of (2-fluorophenyl)(phenyl)methane and (4-fluorophenyl)(phenyl)methane. youtube.comlibretexts.org

Acylation: A more controlled approach is Friedel-Crafts acylation, where fluorobenzene reacts with benzoyl chloride and AlCl₃. masterorganicchemistry.com This reaction typically shows better selectivity and avoids issues like polyalkylation that can plague alkylation reactions. libretexts.org The product is (2-fluorophenyl)(phenyl)methanone, along with the para isomer.

Subsequent Functionalization:

If the alkylation route is used, the resulting (2-fluorophenyl)(phenyl)methane can be chlorinated at the benzylic position using the methods described in section 2.1.

If the acylation route is used, the ketone product, (2-fluorophenyl)(phenyl)methanone, must undergo further transformations. The carbonyl group is first reduced to a secondary alcohol ((2-fluorophenyl)(phenyl)methanol) using a reducing agent like sodium borohydride (B1222165) (NaBH₄). ncert.nic.in The resulting benzylic alcohol can then be readily converted to the target benzylic chloride, 1-[Chloro(phenyl)methyl]-2-fluorobenzene, using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride. wisc.eduncert.nic.in

Regioselective Introduction of the Chloro(phenyl)methyl Moiety

The primary challenge in the functionalization of fluorobenzene is controlling the regioselectivity to favor the ortho-substituted product over the para-substituted one. In electrophilic aromatic substitutions like the Friedel-Crafts reaction, the para product is often the major product due to reduced steric hindrance. Achieving high ortho-selectivity can be difficult and may require specialized catalysts or directing group strategies that are not extensively detailed in general literature for this specific transformation. The development of novel catalytic systems that can control the regioselectivity of cycloaddition or coupling reactions on fluorinated rings represents an active area of research for accessing specific isomers of functionalized aromatic compounds. nih.govrsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound are critically dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, temperature, pressure, and the specific catalysts and reagents employed.

Solvent Effects and Reaction Medium Considerations

The choice of solvent is crucial as it can influence reaction rates and mechanisms, particularly in the conversion of alcohols to alkyl chlorides. acs.orguni-muenchen.de For the chlorination of (2-fluorophenyl)(phenyl)methanol (B7845580), the reaction mechanism can proceed via an S N 1 or S N 2 pathway. The stability of the potential benzhydryl carbocation intermediate, stabilized by two phenyl rings, suggests an S N 1 pathway may be favored, especially in polar, ionizing solvents.

However, the choice of chlorinating agent often dictates the optimal solvent. When using thionyl chloride (SOCl₂), which is a common reagent for this transformation, non-polar aprotic solvents like dichloromethane (B109758) (DCM) are frequently used. commonorganicchemistry.com In some cases, the reaction can proceed with an inversion of configuration, which is dependent on the solvent system. libretexts.org For Friedel-Crafts type reactions, an alternative synthetic route, solvent polarity can determine the position of substitution on an aromatic ring. stackexchange.com

Below is a table outlining the properties of common solvents and their potential implications for the synthesis.

SolventTypeDielectric Constant (ε)Potential Influence on Synthesis
Dichloromethane (DCM)Aprotic9.1Good general-purpose solvent for chlorinations with SOCl₂, facilitates S N 2 pathways. commonorganicchemistry.com
Carbon Disulfide (CS₂)Non-polar Aprotic2.6Used in Friedel-Crafts reactions, may favor kinetic products. stackexchange.com
NitrobenzenePolar Aprotic34.8Can favor thermodynamic products in Friedel-Crafts acylations; may stabilize ionic intermediates. stackexchange.com
AcetonitrilePolar Aprotic37.5Considered a "greener" solvent option, provides a good balance between conversion and selectivity in some reactions. scielo.br

Temperature, Pressure, and Irradiation Control in Synthetic Routes

Temperature is a critical parameter for controlling reaction selectivity and minimizing by-products. In chlorination reactions, elevated temperatures can sometimes lead to undesired side reactions, such as elimination or further chlorination on the aromatic rings. For instance, in the gas-phase chlorination of p-methylstyrene, the optimal temperature was found to be 200°C to maximize selectivity for the desired chloromethyl product and avoid ring substitution. google.com For the synthesis of this compound, the reaction temperature would need to be carefully controlled, likely starting at low temperatures (e.g., 0°C) and potentially warming to room temperature or reflux, depending on the reactivity of the chosen chlorinating agent. google.com Most laboratory-scale syntheses of this type are conducted at atmospheric pressure.

Irradiation, typically with UV light, offers an alternative pathway for chlorination, proceeding through a free-radical mechanism. This method is often used for the chlorination of C-H bonds, such as converting toluene to benzyl chloride. researchgate.netresearchgate.net Exposing a reaction mixture of a precursor like 2-fluorotoluene (B1218778) and a chlorine source to UV radiation could initiate chlorination at the benzylic position. nih.gov However, for converting the precursor alcohol, (2-fluorophenyl)(phenyl)methanol, ionic mechanisms are more common and controllable. organic-chemistry.org

Catalyst and Reagent Influence on Formation Efficiency

The choice of chlorinating agent and catalyst profoundly impacts the reaction's efficiency, selectivity, and mildness.

Chlorinating Reagents: A variety of reagents can convert benzylic alcohols to their corresponding chlorides.

Thionyl Chloride (SOCl₂): This is a very common and effective reagent. The reaction produces gaseous by-products (SO₂ and HCl), which can simplify purification. libretexts.org The reaction can be run neat (without solvent) or in solvents like DCM. commonorganicchemistry.com Adding a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier-Haack reagent in situ. commonorganicchemistry.com

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, often used for converting ketones and alcohols. google.com

2,4,6-Trichloro-1,3,5-triazine (TCT): In the presence of DMSO, TCT allows for a rapid and highly chemoselective chlorination of benzylic alcohols under neutral conditions, which is advantageous for substrates with acid-sensitive functional groups. organic-chemistry.org

Tosyl Chloride (TsCl): While typically used to form tosylates, under certain conditions, particularly with electron-rich benzyl alcohols, tosyl chloride can lead directly to the formation of benzyl chlorides. researchgate.net

Catalysts: For syntheses involving Friedel-Crafts reactions (e.g., reacting 2-fluorobenzyl chloride with benzene), Lewis acid catalysts are essential.

Lewis Acids (e.g., AlCl₃, FeCl₃, TiCl₄, ZnCl₂): These catalysts are fundamental in Friedel-Crafts alkylations and acylations by activating the halide to generate a carbocation or a polarized complex that can be attacked by the aromatic ring. jk-sci.comrsc.orguni-muenchen.de

Transition Metal Catalysts (e.g., Cobalt, Palladium, Nickel): These are used in cross-coupling reactions, which represent another potential synthetic route. For example, a cobalt-catalyzed coupling of an arylzinc species with a benzyl chloride can form diarylmethanes. nih.gov Palladium catalysts are also highly effective in forming C-S bonds and could be adapted for related C-C bond formations. mdpi.com Scandium triflate has been shown to be an effective catalyst for converting aromatic ketones to vinyl chlorides, demonstrating the utility of metal triflates in chlorination reactions. organic-chemistry.org

Reagent/CatalystTypical ConditionsAdvantagesPotential Issues
SOCl₂Neat or in DCM, RT to refluxVolatile by-products (SO₂, HCl), high yield. libretexts.orgCan be harsh, generates acidic by-products.
TCT/DMSOAnhydrous DMSO, RTFast, neutral conditions, high selectivity for benzylic alcohols. organic-chemistry.orgStoichiometric use of TCT.
TiCl₄Aromatic solvent (e.g., benzene), RTEffective Lewis acid for Friedel-Crafts benzylation from alcohols. rsc.orgMoisture sensitive, can promote oligomerization. rsc.org
CoBr₂/ZnMild conditionsProvides an alternative cross-coupling route to diarylmethanes. nih.govRequires preparation of organozinc reagents.

Green Chemistry Principles in this compound Production

Applying green chemistry principles to chemical synthesis aims to reduce waste, minimize energy use, and avoid hazardous substances. epa.govsigmaaldrich.com

Solvent-Free and Reduced-Solvent Synthetic Approaches

A key principle of green chemistry is to minimize or eliminate the use of auxiliary substances like solvents. epa.gov Solvent-free, or neat, reactions are highly desirable as they reduce waste and can simplify purification.

For the chlorination of (2-fluorophenyl)(phenyl)methanol, several solvent-free approaches could be considered:

Neat Thionyl Chloride: Using SOCl₂ itself as both the reagent and the reaction medium is a common practice. The reaction is typically performed at reflux, and excess SOCl₂ can be removed by distillation after the reaction is complete. commonorganicchemistry.com

Gas-Phase Chlorination: A continuous-flow process using hydrogen chloride gas to convert alcohols to chlorides has been developed. This method avoids solvents and produces only water as a by-product, representing an exemplary green process. tue.nl

Solid-Supported Reagents: Using reagents adsorbed onto a solid support can facilitate solvent-free reactions and simplify product work-up.

Oxidation of Benzyl Alcohol: For producing precursors like benzaldehyde, solvent-free oxidation using molecular oxygen over a solid catalyst is a clean, environmentally friendly process. researchgate.netrsc.org

Atom Economy and Waste Minimization Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Maximizing atom economy is a fundamental goal of green chemistry as it directly relates to waste prevention. epa.gov

The synthesis of this compound from (2-fluorophenyl)(phenyl)methanol and thionyl chloride can be analyzed for its atom economy:

Reaction: C₁₃H₁₁FO + SOCl₂ → C₁₃H₁₀ClF + SO₂ + HCl

To calculate the percent atom economy, we use the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

CompoundFormulaMolecular Weight ( g/mol )
(2-fluorophenyl)(phenyl)methanolC₁₃H₁₁FO202.23
Thionyl chlorideSOCl₂118.97
Total Reactant Mass 321.20
This compoundC₁₃H₁₀ClF220.67
Sulfur dioxideSO₂64.07
Hydrogen chlorideHCl36.46

Calculation: % Atom Economy = (220.67 / (202.23 + 118.97)) x 100 = (220.67 / 321.20) x 100 ≈ 68.7%

This calculation shows that while the desired product is formed, a significant portion of the reactant mass (31.3%) ends up as by-products (SO₂ and HCl). While this is better than many classical organic reactions, greener alternatives would seek to improve this, for instance, through catalytic routes that generate less waste. researchgate.net The ideal reaction would be an addition reaction, which has a 100% atom economy, though this is not feasible for this specific transformation. acs.org

Utilization of Sustainable and Recyclable Reagents

A primary focus of sustainable synthesis for the precursors of this compound, particularly the key intermediate (2-fluorophenyl)(phenyl)methanone, is the replacement of traditional Lewis acids in the Friedel-Crafts acylation step. Methodologies have been developed that employ catalytic amounts of reusable metal triflates, solid acid catalysts, and novel ionic liquids, often under solvent-free conditions to further enhance their green credentials.

Recyclable Catalysts for Friedel-Crafts Acylation

Several classes of recyclable catalysts have proven effective for the acylation of fluorobenzene and related arenes.

Rare Earth Metal Triflates: Lanthanide triflates [Ln(OTf)₃] and other metal triflates, such as those of bismuth [Bi(OTf)₃] and hafnium [Hf(OTf)₄], have emerged as powerful, water-tolerant, and recyclable Lewis acid catalysts. researchgate.net These catalysts can effectively promote the acylation of unactivated arenes like fluorobenzene in high yields. researchgate.net A key advantage is their ease of recovery from the reaction mixture and reuse without a significant drop in catalytic activity. researchgate.net For instance, a composite catalyst system of trifluoromethanesulfonic acid (TfOH) and rare earth triflates [Re(OTf)₃] has been shown to be effective for the solvent-free acylation of fluorobenzene with benzoyl chloride. researchgate.net Furthermore, scandium trifluoromethanesulfonate (B1224126) immobilized on a silica (B1680970) gel support has been used as a recyclable catalyst for the acylation of fluorobenzene under microwave irradiation, exemplifying a green and efficient synthetic method. google.com

Solid Acid Catalysts: Heterogeneous solid catalysts offer significant advantages in terms of operational simplicity, catalyst recovery, and waste reduction. Zinc oxide (ZnO), a low-cost and eco-friendly metal oxide, has been utilized as an efficient catalyst for Friedel-Crafts acylation under solvent-free conditions. researchgate.net Similarly, mesoporous solid acids like ZnAlMCM-41 have demonstrated high catalytic activity and stability, making them reusable for various organic transformations. rsc.org

Ionic Liquids: Ionic liquids with dual Brønsted–Lewis acidic properties have been designed as recyclable catalysts for Friedel-Crafts acylation. researchgate.net These tunable aryl imidazolium (B1220033) ionic liquids can effectively catalyze the reaction to form diaryl ketones with high atom economy and can be recovered and reused for multiple cycles while maintaining their catalytic activity. researchgate.net

Metal- and Halogen-Free Acylation

An innovative approach to "greener" Friedel-Crafts acylation involves the use of methanesulfonic anhydride (B1165640) (MSAA) as a promoter and activating agent for carboxylic acids. organic-chemistry.org This methodology completely avoids the use of metallic or halogenated components, which are common in traditional methods. organic-chemistry.org The process is highly efficient, generates minimal waste, and is suitable for large-scale synthesis of aryl ketone intermediates. organic-chemistry.org Since MSAA is derived from biomass, it offers advantages in terms of biodegradability and sustainability. organic-chemistry.org

The following table summarizes various sustainable catalysts used in the synthesis of diaryl ketone precursors.

Catalyst SystemSubstratesReaction ConditionsKey Advantages
Rare Earth Triflate [Re(OTf)₃] / TfOHFluorobenzene, Benzoyl ChlorideSolvent-freeSynergistic effect, reduces amount of TfOH catalyst needed. researchgate.net
Hafnium(IV) Triflate [Hf(OTf)₄]Fluorobenzene, Acyl ChloridesNot specifiedCatalytic amount, high yields for unactivated benzenes. researchgate.net
Silica Gel-Immobilized Scandium TriflateFluorobenzene, Acid AnhydridesMicrowave irradiationCatalyst is recyclable and reusable, green synthesis method. google.com
Zinc Oxide (ZnO)Arenes, Acyl ChloridesSolvent-free, Room Temp.Low-cost, eco-friendly, reusable catalyst. researchgate.net
Methanesulfonic Anhydride (MSAA)Toluene, 4-Fluorobenzoic AcidSolvent-free or with minimal cosolventMetal- and halogen-free, biodegradable, low waste. organic-chemistry.org
Tunable Aryl Imidazolium Ionic LiquidAnisole, Benzoyl ChlorideSealed tubeDual Brønsted–Lewis acidity, high atom economy, recyclable. researchgate.net

These advancements highlight a significant shift towards environmentally responsible chemical manufacturing. By focusing on the design and application of recyclable catalysts and sustainable reaction conditions, the synthesis of precursors for this compound can be achieved with greater efficiency and a substantially reduced environmental footprint compared to conventional methods.

Chemical Reactivity and Transformational Pathways of 1 Chloro Phenyl Methyl 2 Fluorobenzene

Nucleophilic Substitution Reactions Involving the Benzylic Chloride

Nucleophilic substitution is a prominent reaction pathway for 1-[Chloro(phenyl)methyl]-2-fluorobenzene, owing to the ability of the benzylic carbon to stabilize both carbocation intermediates (favoring SN1) and transition states (favoring SN2). The specific mechanism that predominates is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The unimolecular nucleophilic substitution (SN1) mechanism is a plausible pathway for this compound, particularly under conditions that favor the formation of a carbocation intermediate. The rate-determining step in an SN1 reaction is the spontaneous dissociation of the leaving group, in this case, the chloride ion, to form a carbocation. libretexts.org The stability of the resulting carbocation is a critical factor in determining the feasibility and rate of the SN1 reaction. libretexts.org

The carbocation that would be formed from this compound is a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized over the π-systems of both the phenyl and the 2-fluorophenyl rings. libretexts.orgbrainly.in This resonance stabilization makes the formation of the benzylic carbocation more favorable than that of a simple secondary alkyl carbocation. pressbooks.pub In fact, a secondary benzylic carbocation is considered to be approximately as stable as a tertiary alkyl carbocation. libretexts.orgpressbooks.pub

Given the stability of this intermediate, SN1 reactions are expected to proceed readily with this substrate, especially in the presence of polar protic solvents which can solvate both the departing chloride ion and the carbocation intermediate. libretexts.org Neutral or weakly basic nucleophiles also favor the SN1 pathway. libretexts.orglibretexts.org

Carbocation rearrangements are a common feature of SN1 reactions, occurring if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift. However, in the case of the carbocation derived from this compound, a rearrangement is unlikely. The secondary benzylic carbocation is already highly stabilized by resonance with two aromatic rings. Any potential rearrangement would likely lead to a less stable carbocation, and therefore is not an energetically favorable process.

Table 1: Factors Influencing SN1 Reactivity of this compound
FactorInfluence on SN1 ReactivityRationale
Substrate Structure HighFormation of a resonance-stabilized secondary benzylic carbocation. libretexts.orgbrainly.inpressbooks.pub
Leaving Group ModerateChloride is a reasonably good leaving group.
Nucleophile LowThe rate is independent of the nucleophile's concentration or strength. pressbooks.pub
Solvent HighPolar protic solvents stabilize the carbocation intermediate and the leaving group. libretexts.org

The bimolecular nucleophilic substitution (SN2) mechanism is also a viable reaction pathway for this compound, competing with the SN1 mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs, in a single, concerted step. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. libretexts.orgblogspot.com

For this compound, which has a chiral center at the benzylic carbon, an SN2 reaction will result in a product with the opposite stereochemical configuration to the starting material. libretexts.orgchemistrysteps.com For example, if the starting material is the (R)-enantiomer, the product of an SN2 reaction will be the (S)-enantiomer, and vice versa. This stereospecificity is a hallmark of the SN2 mechanism. libretexts.org

The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. masterorganicchemistry.com In the case of this compound, the benzylic carbon is secondary, which is more sterically hindered than a primary carbon, but less so than a tertiary carbon. masterorganicchemistry.com Therefore, SN2 reactions are possible, particularly with strong, non-bulky nucleophiles in polar aprotic solvents, which enhance the nucleophilicity of the attacking species. masterorganicchemistry.comquora.com The benzylic position can also stabilize the SN2 transition state through π-orbital overlap, which can accelerate the reaction rate compared to a simple secondary alkyl halide. quora.com

Table 2: Factors Influencing SN2 Reactivity of this compound
FactorInfluence on SN2 ReactivityRationale
Substrate Structure ModerateSecondary benzylic halide; some steric hindrance, but the transition state is stabilized by the aromatic rings. masterorganicchemistry.comquora.com
Leaving Group HighChloride is a good leaving group.
Nucleophile HighThe rate is dependent on both the concentration and strength of the nucleophile.
Solvent HighPolar aprotic solvents favor SN2 reactions by solvating the cation but not the nucleophile.

In addition to substitution reactions, this compound can also undergo elimination reactions, specifically E1 and E2 pathways, to form an alkene. These elimination pathways often compete with SN1 and SN2 reactions, respectively. libretexts.org The outcome of the reaction depends heavily on the reaction conditions, particularly the nature of the base/nucleophile and the temperature. masterorganicchemistry.com

The E1 (elimination, unimolecular) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.com After the formation of the benzylic carbocation, a weak base can abstract a proton from an adjacent carbon, leading to the formation of a double bond. E1 reactions are favored by high temperatures and the use of weak bases. masterorganicchemistry.com

The E2 (elimination, bimolecular) mechanism is a concerted process, analogous to the SN2 reaction, where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. masterorganicchemistry.com E2 reactions are favored by the use of strong, bulky bases and high temperatures. libretexts.orgmasterorganicchemistry.com For secondary halides like this compound, the use of a strong base will generally favor the E2 pathway over the SN2 pathway. masterorganicchemistry.comlibretexts.org

Table 3: Conditions Favoring Substitution vs. Elimination for this compound
Reaction ConditionFavored Pathway(s)Rationale
Strong, non-bulky nucleophile (e.g., I⁻, CN⁻) SN2Good nucleophiles that are weak bases favor substitution. libretexts.org
Strong, bulky base (e.g., t-BuOK) E2Steric hindrance disfavors SN2, and strong basicity favors elimination. libretexts.orgmasterorganicchemistry.com
Weak nucleophile/weak base (e.g., H₂O, ROH) SN1, E1Favors the formation of a carbocation intermediate, leading to a mixture of substitution and elimination products. masterorganicchemistry.com
High temperature E1, E2Elimination reactions are generally favored by higher temperatures. masterorganicchemistry.com

The benzylic chloride in this compound serves as a good leaving group for the synthesis of a variety of oxygen-functionalized derivatives, such as ethers and esters.

The Williamson ether synthesis is a common method for preparing ethers and involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In this case, this compound can be treated with an alkoxide (RO⁻) to yield the corresponding ether. This reaction typically proceeds via an SN2 mechanism, so it is best performed with a primary or secondary substrate and a strong, non-hindered alkoxide. masterorganicchemistry.comwikipedia.org Given that the substrate is a secondary halide, some competing E2 elimination may occur, especially if a bulky alkoxide is used. masterorganicchemistry.com

Esters can be synthesized by reacting this compound with a carboxylate salt (RCOO⁻). Similar to the Williamson ether synthesis, this reaction generally follows an SN2 pathway. The carboxylate anion acts as the nucleophile, displacing the chloride to form the ester. The use of a polar aprotic solvent can facilitate this reaction.

Other O-functionalized derivatives can also be prepared. For instance, reaction with hydroxide (B78521) ion (OH⁻) would lead to the corresponding alcohol, although under strongly basic conditions, elimination would be a significant side reaction.

The electrophilic nature of the benzylic carbon in this compound makes it susceptible to attack by nitrogen-containing nucleophiles, leading to the formation of amines and nitriles.

Amine derivatization can be achieved by reacting the compound with ammonia (B1221849) or a primary or secondary amine. This reaction, which typically proceeds via an SN2 mechanism, is a common method for forming carbon-nitrogen bonds. A significant application in medicinal chemistry is the synthesis of piperazine (B1678402) derivatives . Piperazine, a cyclic diamine, can act as a nucleophile to displace the chloride from this compound, leading to the formation of a 1-substituted piperazine. These derivatives are of interest due to their prevalence in a wide range of biologically active compounds. asianpubs.org The reaction of a substituted piperazine with a benzyl (B1604629) halide is a known method for the synthesis of these types of molecules. nih.gov

Nitrile derivatization can be accomplished by reacting this compound with a cyanide salt, such as sodium or potassium cyanide. The cyanide ion (CN⁻) is an excellent nucleophile and will readily displace the chloride via an SN2 reaction to form the corresponding nitrile. This reaction is a useful way to introduce a one-carbon extension to the molecule, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Organometallic Reactions Utilizing this compound

The formation of organometallic reagents, such as Grignard or organolithium reagents, from this compound is challenging due to the presence of the reactive benzylic chloride. The typical methods for preparing these reagents involve the reaction of an aryl or alkyl halide with a metal, such as magnesium or lithium. libretexts.orglibretexts.org

In the case of this compound, if one were to attempt to form a Grignard or organolithium reagent at the C-F or a C-H bond of the fluorophenyl ring, the highly reactive organometallic species, once formed, would likely react with the benzylic chloride of another molecule in the reaction mixture. This would lead to a complex mixture of self-coupling products rather than the desired organometallic reagent.

However, this compound can be used as a substrate in reactions with pre-formed organometallic reagents. For example, it can react with Grignard reagents (RMgX) or organolithium reagents (RLi) in a nucleophilic substitution reaction. wikipedia.org The organometallic reagent would act as a strong carbon-based nucleophile, attacking the benzylic carbon and displacing the chloride to form a new carbon-carbon bond. This would be an effective way to synthesize derivatives with new alkyl or aryl groups attached to the benzylic position. It is important to note that due to the strong basicity of many organometallic reagents, competing elimination reactions (E2) could also occur. libretexts.org

An alternative approach to functionalizing the aromatic ring would be to first protect or transform the benzylic chloride into a less reactive functional group, then perform the organometallic reaction on the aromatic ring, and finally deprotect or regenerate the desired functionality at the benzylic position.

Grignard Reagent Formation and Subsequent Carbonyl Additions

One of the fundamental transformations of alkyl and aryl halides is the formation of Grignard reagents through reaction with magnesium metal in an anhydrous ether solvent. mnstate.edulibretexts.org this compound can be converted into its corresponding Grignard reagent, (2-fluorophenyl)(phenyl)methylmagnesium chloride. This reaction involves the insertion of magnesium into the C-Cl bond, reversing the polarity of the benzylic carbon from electrophilic to nucleophilic. youtube.com

The resulting organomagnesium compound is a potent nucleophile and a strong base, which must be handled under anhydrous conditions to prevent quenching by protic solvents like water. cerritos.edu Its primary synthetic utility lies in the formation of new carbon-carbon bonds through nucleophilic addition to electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. masterorganicchemistry.comlibretexts.org This addition reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which upon acidic workup yields an alcohol. libretexts.org For instance, the reaction with a ketone like benzophenone (B1666685) would produce a sterically hindered tertiary alcohol.

Table 1: Representative Grignard Addition Reaction

Reactant A Reactant B Product Reaction Type
(2-fluorophenyl)(phenyl)methylmagnesium chloride Ketone (e.g., Benzophenone) Tertiary Alcohol Nucleophilic Carbonyl Addition

A potential side reaction during Grignard reagent formation is the homocoupling of the organic halide, which can lead to the formation of biphenyl-like impurities. libretexts.org The initiation of the Grignard reaction can sometimes be sluggish and may require activators like iodine or 1,2-dibromoethane (B42909) to expose a fresh magnesium surface. cerritos.edu

Lithium-Halogen Exchange Reactions for Organolithium Intermediates

Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds, which are generally more reactive than their Grignard counterparts. wikipedia.org This reaction involves the treatment of an organohalide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.net The exchange is a kinetically controlled process, and its rate is dependent on the halogen, with the general reactivity trend being I > Br > Cl. wikipedia.orgharvard.edu

Due to the lower reactivity of the C-Cl bond, the lithium-halogen exchange with this compound would likely require a more reactive alkyllithium, such as t-BuLi, and potentially low temperatures to prevent side reactions. The reaction would yield the (2-fluorophenyl)(phenyl)methyllithium intermediate. The mechanism is believed to proceed through an "ate-complex" intermediate. harvard.edupku.edu.cn

These organolithium intermediates are highly valuable in synthesis, reacting with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Benzylic Position

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon bonds. While typically applied to aryl and vinyl halides, their application to benzylic halides like this compound is also an area of interest.

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid) with an organohalide. mdpi.com While highly efficient for C(sp²)-X bonds, its application to benzylic C(sp³)-Cl bonds is less common and may require specialized ligand and catalyst systems to facilitate the oxidative addition step and prevent side reactions. The reaction of this compound with an arylboronic acid, such as phenylboronic acid, could potentially yield a triarylmethane derivative. bohrium.commdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The standard Heck reaction is most efficient with aryl and vinyl halides. Applying it to a benzylic chloride like this compound is challenging. A key step in the catalytic cycle is β-hydride elimination, and if the benzylic substrate or the resulting palladium intermediate possesses β-hydrogens, this can lead to undesired elimination products. youtube.com Intramolecular versions of the Heck reaction are often more efficient. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org The direct coupling of benzylic halides under standard Sonogashira conditions is not a conventional transformation. The catalytic cycle is optimized for C(sp²)-X bonds, and the use of a C(sp³)-Cl electrophile would likely require significant modification of the reaction conditions, with a high potential for competing reactions. researchgate.net More commonly, acyl chlorides are used in what is known as the acyl Sonogashira reaction to produce ynones. mdpi.comresearchgate.net

Table 2: Overview of Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Potential Product Type Key Challenge
Suzuki Arylboronic Acid Triarylmethane Catalyst activity for C(sp³)-Cl bond
Heck Alkene Substituted Alkene Competing β-hydride elimination
Sonogashira Terminal Alkyne Arylalkyne Non-standard for benzylic halides

Catalytic Reductions and Reductive Couplings

The benzylic chloride can be readily reduced or be induced to couple with itself under reductive conditions.

Catalytic Reductions: The chloro group of this compound can be removed via catalytic hydrogenation. This dehalogenation reaction is typically performed using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, often in the presence of a base to neutralize the HCl byproduct. This process reduces the benzylic chloride to the corresponding hydrocarbon, (2-fluorophenyl)phenylmethane.

Reductive Couplings: In the absence of a hydrogen source, benzylic chlorides can undergo reductive homocoupling to form a new carbon-carbon bond, yielding a bibenzyl-type structure. Modern methods utilizing cooperative catalysis, such as a combination of zirconocene (B1252598) and photoredox catalysis, can achieve this transformation under mild conditions. This approach facilitates the challenging C-Cl bond cleavage to generate radical intermediates that then dimerize. For this compound, this would result in the formation of 1,2-bis(2-fluorophenyl)-1,2-diphenylethane.

Radical Reactions and Single-Electron Transfer Processes

The generation of a radical at the benzylic position of this compound provides an alternative pathway for functionalization, distinct from ionic intermediates.

Photoredox Catalysis and Homolytic Cleavage of C-Cl Bonds

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. In this process, a photocatalyst absorbs light and engages in a single-electron transfer (SET) with the substrate. For a benzylic chloride, this can lead to the homolytic cleavage of the carbon-chlorine bond. The stability of the resulting benzylic radical, which is resonance-stabilized by both the phenyl and 2-fluorophenyl rings, makes this process favorable.

The cleavage of the relatively strong C-Cl bond can be challenging, but cooperative catalytic systems have been developed to address this. For instance, the combination of a photoredox catalyst with another catalyst, such as zirconocene, can effectively promote C-Cl bond cleavage, generating the (2-fluorophenyl)(phenyl)methyl radical for subsequent reactions.

Radical Addition and Cyclization Reactions

Once formed, the (2-fluorophenyl)(phenyl)methyl radical can participate in a variety of transformations.

Radical Addition: The generated benzylic radical can add to various radical acceptors, such as electron-deficient alkenes (e.g., acrylates, acrylonitrile). This intermolecular addition, often referred to as a Giese-type reaction, results in the formation of a new carbon-carbon bond and a new radical species, which is then quenched to complete the reaction cycle. This provides a powerful method for C-C bond formation adjacent to the aryl groups. nih.govnih.govresearchgate.net

Radical Cyclization: If the substrate is appropriately designed with an unsaturated moiety (e.g., an alkene or alkyne) tethered at a suitable position, the generated radical can undergo an intramolecular cyclization. wikipedia.orgpsu.edu For example, if the phenyl or 2-fluorophenyl ring of the parent molecule were substituted with a group like an allyloxy ether, the initially formed benzylic radical could attack the tethered double bond, leading to the formation of a new heterocyclic ring system. mdpi.com The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting cyclized radical intermediate. This strategy allows for the rapid construction of complex cyclic frameworks.

Electrophilic Aromatic Substitution on the Fluorobenzene (B45895) Moiety

The regiochemical outcome of electrophilic aromatic substitution on the 2-fluorophenyl ring of the title compound is determined by the directing effects of both the fluorine atom and the 1-[chloro(phenyl)methyl] substituent.

Directing Effect of the Fluorine Atom: The fluorine atom at the C2 position is an ortho, para-director. The resonance donation of its lone pairs increases the electron density at the positions ortho (C3) and para (C5) to it, thereby stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack at these positions.

Directing Effect of the 1-[Chloro(phenyl)methyl] Group: This group, attached at the C1 position, is classified as an alkyl halide derivative. It is generally considered to be an electron-withdrawing and deactivating group due to the electronegativity of the chlorine atom. Like other alkyl groups, it also directs incoming electrophiles to the ortho (C6) and para (C4) positions. However, its significant steric bulk will heavily hinder attack at the adjacent C6 position.

The interplay of these effects dictates the most probable sites for substitution. The fluorine atom activates the C3 and C5 positions, while the C1-substituent directs towards C4 and C6. Given the significant steric hindrance at the C6 position, the most likely products of an EAS reaction will result from attack at the C3, C4, and C5 positions. The precise distribution of these isomers depends on the specific electrophile and reaction conditions, but the para-position to the fluorine (C5) and the para-position to the chloro(phenyl)methyl group (C4) are often favored.

SubstituentInductive EffectResonance EffectOverall ReactivityDirecting Influence
-F (Fluorine)Electron-withdrawing (-I)Electron-donating (+R)Deactivatingortho, para
-CH(Cl)Ph Electron-withdrawing (-I)WeakDeactivatingortho, para (sterically hindered ortho)

While specific studies on the nitration, sulfonation, and halogenation of this compound are not extensively documented in readily available literature, the expected outcomes can be predicted based on established principles for substituted benzenes. libretexts.orgdoubtnut.com

Nitration: This reaction is typically performed with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. doubtnut.com The reaction with this compound would be expected to yield a mixture of nitro-substituted isomers, primarily 1-[chloro(phenyl)methyl]-2-fluoro-4-nitrobenzene and 1-[chloro(phenyl)methyl]-2-fluoro-5-nitrobenzene, due to the directing effects discussed previously.

Sulfonation: Carried out using fuming sulfuric acid (H₂SO₄/SO₃), sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is reversible. The substitution pattern would likely mirror that of nitration, favoring the sterically accessible and electronically activated positions.

Halogenation: The introduction of a halogen (e.g., Cl₂, Br₂) onto the aromatic ring is catalyzed by a Lewis acid such as FeCl₃ or AlCl₃. libretexts.orgmasterorganicchemistry.com The reaction proceeds via the formation of a more potent electrophile. Halogenation of the fluorobenzene moiety would result in the formation of dihalo-substituted products, with the incoming halogen adding to the positions directed by the existing substituents.

ReactionTypical ReagentsElectrophileExpected Major Products on Fluorobenzene Ring
Nitration Conc. HNO₃, Conc. H₂SO₄NO₂⁺4-nitro and 5-nitro isomers
Sulfonation Fuming H₂SO₄ (H₂SO₄/SO₃)SO₃4-sulfonic acid and 5-sulfonic acid isomers
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺4-halo and 5-halo isomers

Ring Functionalization and Derivatization

Beyond the fluorinated ring, the unsubstituted phenyl group of this compound offers another site for chemical modification. This phenyl ring can undergo its own electrophilic aromatic substitution reactions. The substituent attached to it is the -CH(Cl)(2-fluorophenyl) group. This group acts as an ortho, para-director for electrophilic attack on the second phenyl ring.

Due to the steric bulk of this substituent, electrophilic attack is most likely to occur at the para-position (C4'), which is the most sterically accessible. Attack at the ortho-positions (C2' and C6') is also possible but would be less favored. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on this ring would be expected to yield predominantly the para-substituted derivatives.

Furthermore, the benzylic chloride at the central carbon is a reactive functional group susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functionalities by reacting the compound with various nucleophiles (e.g., amines, alkoxides, cyanides), displacing the chloride ion. This pathway is crucial for creating diverse derivatives for various applications. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the solvent, nucleophile, and temperature. The stability of the potential benzhydryl carbocation intermediate suggests that an Sₙ1 pathway is plausible. uni-muenchen.de

Stereochemical Control and Asymmetric Synthesis with Chiral Derivatives

The central carbon atom in this compound, which is bonded to the two phenyl rings, a chlorine atom, and a hydrogen atom, is a stereocenter. This means the molecule is chiral and can exist as a pair of enantiomers. Controlling the stereochemistry at this center is a critical aspect of synthesizing enantiomerically pure derivatives, which is often essential in pharmaceutical and materials science.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. researchgate.net One powerful strategy to achieve this is through the use of chiral auxiliaries. sigmaaldrich.comwikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate molecule. sigmaaldrich.com Its own stereochemistry then directs a subsequent reaction to proceed with a specific stereochemical outcome, creating a new stereocenter with a preferred configuration. After the reaction, the auxiliary is removed and can often be recycled.

In the context of this compound derivatives, a chiral auxiliary could be employed in several ways. For instance, if a nucleophilic substitution is performed at the benzylic carbon, a chiral nucleophile or a nucleophile bearing a chiral auxiliary could be used. This would lead to the formation of two diastereomeric products, which are typically easier to separate than enantiomers. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and various sulfinyl compounds. sigmaaldrich.comwikipedia.orgbioorganica.com.uascielo.org.mx For example, a chiral oxazolidinone could be attached to a related precursor molecule to direct an alkylation or an aldol (B89426) reaction, thereby setting the stereochemistry at the benzylic position before it is converted to the final chloro-derivative. Substrate-controlled transformations rely on the existing stereochemistry within the molecule to direct the stereochemical outcome of a new reaction, a principle that is fundamental to the synthesis of complex chiral molecules. nih.govnih.gov

Chiral Auxiliary TypeExample(s)Typical Application
Oxazolidinones Evans Auxiliaries (e.g., 4-benzyl-2-oxazolidinone)Asymmetric alkylations, aldol reactions
Amino Alcohols Pseudoephedrine, (1R,2S)-(-)-EphedrineAsymmetric alkylation of enolates
Sulfinamides (R)-(+)-2-Methyl-2-propanesulfinamideSynthesis of chiral amines
Sulfinyl Compounds Chiral sulfoxidesDiastereoselective additions to imines/carbonyls

Asymmetric Catalysis for Enantio­selective Derivatization

The chiral center in this compound presents a valuable opportunity for the synthesis of enantiomerically enriched compounds. Asymmetric catalysis offers a powerful strategy to control the stereochemical outcome of reactions involving this benzylic halide, enabling the selective formation of one enantiomer over the other. This is crucial for applications where stereochemistry dictates biological activity or material properties. The primary pathways for the enantioselective derivatization of racemic this compound involve transition-metal-catalyzed cross-coupling reactions, where a chiral ligand imparts stereocontrol.

Detailed research into enantioconvergent cross-coupling reactions has demonstrated the utility of chiral nickel catalysts for the asymmetric synthesis of 1,1-diarylalkanes from racemic secondary benzylic halides. researchgate.netnih.gov These methods are highly relevant for the derivatization of this compound. In these reactions, a chiral nickel catalyst selectively activates one enantiomer of the racemic starting material for subsequent coupling with a nucleophilic partner, or more commonly, facilitates a dynamic kinetic resolution where both enantiomers are converted to a single enantiomeric product.

One of the most successful approaches is the nickel-catalyzed asymmetric Negishi cross-coupling, which pairs a racemic secondary benzylic chloride with an organozinc reagent. researchgate.net The key to achieving high enantioselectivity is the design of the chiral ligand that coordinates to the nickel center. For instance, chiral bioxazoline (BiOX) ligands have been developed that are highly effective in these transformations. nih.govfigshare.com A notable example is the use of the 4-heptyl-BiOX (L1) ligand, which has shown to improve both yield and enantioselectivity in the reductive cross-coupling of benzylic chlorides with aryl iodides. nih.govfigshare.com

The general scheme for such a reaction applied to this compound would involve its reaction with an organozinc reagent (Ar-ZnX) in the presence of a nickel catalyst and a chiral ligand. The reaction tolerates a wide variety of functional groups on both the benzylic halide and the coupling partner.

Below are representative results from studies on analogous substituted benzylic chlorides, which illustrate the potential of this methodology for the enantioselective derivatization of this compound.

Table 1: Enantioselective Nickel-Catalyzed Reductive Cross-Coupling of Substituted Benzyl Chlorides with Aryl Iodides This table presents data from analogous reactions to illustrate the potential application for this compound.

Benzyl Chloride SubstrateAryl Iodide SubstrateChiral LigandYield (%)ee (%)
1-Chloro-1-phenylethane4-Iodoanisole4-heptyl-BiOX (L1)8595
1-Chloro-1-(4-fluorophenyl)ethane4-Iodoanisole4-heptyl-BiOX (L1)8294
1-Chloro-1-(3-chlorophenyl)ethane1-Iodo-4-(trifluoromethyl)benzene4-heptyl-BiOX (L1)7892
1-Chloro-1-phenylpropane2-Iodopyridine4-heptyl-BiOX (L1)7591

Data sourced from studies on nickel-catalyzed asymmetric reductive cross-coupling. nih.govfigshare.com

In addition to BiOX ligands, chiral multidentate anionic N,N,P-ligands have been employed in cobalt-catalyzed enantioconvergent radical Negishi cross-couplings of racemic benzyl chlorides with arylzinc reagents. researchgate.net This approach provides an alternative route to enantioenriched 1,1-diarylalkanes, demonstrating the versatility of catalytic systems in controlling the stereochemistry of products derived from benzylic halides. researchgate.net

The mechanism of these enantioconvergent reactions is complex but is generally believed to involve the formation of a prochiral radical intermediate derived from the benzylic chloride. researchgate.net The chiral catalyst then controls the enantioselectivity of the subsequent C-C bond formation. The success of these reactions with a variety of substituted benzylic chlorides suggests that this compound would be a suitable substrate for similar transformations, allowing for the synthesis of a wide range of chiral diarylmethane derivatives.

Table 2: Enantioselective Nickel-Catalyzed Negishi Coupling of Racemic Secondary Benzylic Chlorides This table presents data from analogous reactions to illustrate the potential application for this compound.

Benzyl Chloride SubstrateOrganozinc ReagentChiral LigandYield (%)ee (%)
1-Chloro-1-phenylethanePhenylzinc chloridePyridine-bis(oxazoline)8890
1-Chloro-1-(4-methoxyphenyl)ethaneTolylzinc chloridePyridine-bis(oxazoline)9185
1-Chloro-1-(2-naphthyl)ethanePhenylzinc chloridePyridine-bis(oxazoline)8488
1-Chloro-1-(3-thienyl)ethane(4-Fluorophenyl)zinc chloridePyridine-bis(oxazoline)7989

Data sourced from studies on catalytic enantioselective Negishi reactions of racemic secondary benzylic halides. researchgate.netnih.gov

These catalytic methodologies represent a significant advancement in the synthesis of chiral molecules, providing a direct route to enantiomerically enriched diarylalkanes from readily available racemic benzylic chlorides. The application of these methods to this compound would open avenues for the creation of novel chiral structures with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization in Research of 1 Chloro Phenyl Methyl 2 Fluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectral Analysis of Aromatic, Benzylic, and Alkyl Protons

The ¹H NMR spectrum of 1-[Chloro(phenyl)methyl]-2-fluorobenzene is expected to exhibit distinct signals corresponding to its different proton environments.

Benzylic Proton: A single proton is attached to the carbon bearing both the chlorine atom and the two phenyl rings (the benzylic carbon). This proton is expected to appear as a singlet in the range of δ 6.0-6.5 ppm. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent chlorine atom and the two aromatic systems.

Aromatic Protons: The spectrum will contain a complex series of multiplets in the aromatic region, typically between δ 7.0 and 7.6 ppm. These signals arise from the nine protons distributed across the phenyl and the 2-fluorophenyl rings. The protons on the 2-fluorophenyl ring will exhibit additional complexity in their splitting patterns due to coupling with the neighboring fluorine atom (³JHF and ⁴JHF). Protons ortho to the fluorine atom are expected to show the largest coupling constants.

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Benzylic (-CHCl-)6.0 - 6.5Singlet (s)Deshielded by adjacent Cl and aromatic rings.
Aromatic (Phenyl)7.2 - 7.6Multiplet (m)Protons from the unsubstituted phenyl ring.
Aromatic (2-Fluorophenyl)7.0 - 7.5Multiplet (m)Complex splitting due to H-H and H-F coupling.

¹³C NMR Chemical Shifts and Multiplicities for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the benzylic carbon and the various aromatic carbons.

Benzylic Carbon: The carbon atom bonded to the chlorine, (-CHCl-), is expected to resonate at approximately δ 70-80 ppm.

Aromatic Carbons: The twelve aromatic carbons will appear in the δ 110-145 ppm region. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. Its chemical shift will be significantly influenced by the fluorine's high electronegativity, typically appearing far downfield. Other carbons in the fluorinated ring will also show smaller two- and three-bond couplings (²JCF, ³JCF), aiding in their assignment.

Carbon TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
Benzylic (-CHCl-)70 - 80Singlet
Aromatic (C-F)155 - 165Doublet (¹JCF ≈ 240-250 Hz)
Aromatic (C-Cl)130 - 135Singlet or small doublet (³JCF)
Aromatic (C-H)115 - 130Doublet or Singlet
Aromatic (Quaternary)135 - 145Singlet or small doublet

¹⁹F NMR for Fluorine Environment Analysis and Conformational Studies

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clean spectra with a wide chemical shift range, making it sensitive to subtle changes in the electronic environment. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift for a fluorine on a benzene (B151609) ring is typically observed around δ -110 to -120 ppm relative to a CFCl₃ standard. colorado.edu This signal would likely appear as a multiplet due to coupling with the ortho, meta, and para protons on the aromatic ring. This technique is particularly useful in conformational studies of derivatives, as the fluorine chemical shift is highly sensitive to the molecule's geometry and interactions with nearby groups.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would be used to trace the connectivity of protons within the phenyl and 2-fluorophenyl rings, helping to differentiate the intricate multiplets in the aromatic region. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. uvic.ca It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for instance, linking the benzylic proton to the benzylic carbon and each aromatic proton to its respective carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net NOESY is vital for studying the stereochemistry and preferred conformation of the molecule by identifying which protons on the two separate aromatic rings are in spatial proximity.

Dynamic NMR Studies for Rotational Barriers and Molecular Dynamics

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. montana.edu In this compound, rotation around the single bonds connecting the benzylic carbon to the two aromatic rings may be hindered.

By recording NMR spectra at different temperatures, it is possible to study this dynamic process. researchgate.net At high temperatures, if the rotation is fast, the NMR spectrum shows averaged signals. As the temperature is lowered, the rotation slows down. If the energy barrier is high enough, the rotation may become slow enough on the NMR timescale to "freeze out" distinct conformers, leading to a splitting or broadening of signals. montana.edunih.gov Analyzing these temperature-dependent changes in the spectra allows for the calculation of the activation energy (rotational barrier) for this process, providing valuable insight into the molecule's flexibility and conformational preferences. missouri.edunih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com These two methods are complementary and together offer a detailed vibrational fingerprint of the compound.

The IR and Raman spectra of this compound would be characterized by the following key vibrational modes:

Aromatic C-H Stretching: Sharp bands are expected in the region of 3100-3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on both aromatic rings. niscpr.res.indocbrown.info

Aromatic C=C Stretching: A series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings. materialsciencejournal.org

C-F Stretching: A strong absorption band, typically in the 1270-1200 cm⁻¹ region in the IR spectrum, is indicative of the C-F bond stretching vibration. niscpr.res.in

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a medium to strong band in the fingerprint region, generally between 750-650 cm⁻¹.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene rings appear as strong bands in the 900-675 cm⁻¹ region, and their exact position is diagnostic of the substitution pattern.

Vibrational ModeExpected Frequency Range (cm⁻¹)SpectrumIntensity
Aromatic C-H Stretch3100 - 3000IR, RamanMedium-Sharp
Aromatic C=C Stretch1600 - 1450IR, RamanMedium-Strong
C-F Stretch1270 - 1200IRStrong
C-Cl Stretch750 - 650IR, RamanMedium-Strong
Aromatic C-H Bend (o.o.p.)900 - 675IRStrong

Characteristic Absorptions of Aromatic Rings, C-Cl, and C-F Bonds

Infrared (IR) spectroscopy is a fundamental tool for identifying the key functional groups within this compound. The presence of aromatic rings is confirmed by characteristic C-H stretching absorptions typically found around 3030 cm⁻¹. openstax.org Additionally, a series of peaks in the 1450 to 1600 cm⁻¹ range are indicative of the complex molecular motions of the ring itself. openstax.org

Interactive Table: Characteristic IR Absorption Ranges

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Aromatic RingC-H Stretch3100-3000 orgchemboulder.com
Aromatic RingC-C Stretch (in-ring)1600-1585 and 1500-1400 orgchemboulder.com
Alkyl HalideC-Cl Stretch850–550 vscht.cz
FluoroalkaneC-F Stretch1400-1000

Analysis of Fluorine-Induced Vibrational Shifts and Anharmonicities

The introduction of a fluorine atom to an aromatic ring, as in this compound, induces noticeable shifts in the vibrational frequencies of the molecule. Fluorine's high electronegativity can alter the electron distribution within the aromatic system, a phenomenon that can be probed by spectroscopic methods. acs.orgnih.gov This substitution can lead to changes in the positions and intensities of the characteristic aromatic ring absorptions. nih.govsemanticscholar.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of organic compounds by measuring the mass-to-charge ratio (m/z) of their ionized forms. tutorchase.com For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to the exact molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. measurlabs.com This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For halogenated compounds like this compound, HRMS is essential for confirming the presence and number of chlorine and fluorine atoms based on their precise isotopic masses. rsc.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) is employed to gain detailed structural information by analyzing the fragmentation patterns of a selected ion. nih.govnih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that can be used to deduce the connectivity of atoms within the molecule. For instance, the cleavage of the C-Cl bond would result in a characteristic loss of a chlorine radical. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is invaluable for assessing the purity of this compound samples and for monitoring the progress of its synthesis reactions. Different components in a mixture are separated in the GC column and then individually analyzed by the mass spectrometer, allowing for the identification and quantification of impurities or byproducts.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including unit cell dimensions, bond lengths, and bond angles. carleton.edu For the purposes of this article, we will discuss the crystallographic data of the derivative 1-Benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine.

The single crystal X-ray diffraction study of this derivative revealed that it crystallizes in the monoclinic crystal system with the space group P21/c. researchgate.net The unit cell parameters were determined to be a = 9.6180(7) Å, b = 12.9670(10) Å, c = 19.4020(12) Å, with a β angle of 114.716(3)°, and there are four molecules (Z = 4) within the unit cell. researchgate.net The structure was solved by direct methods and refined to a final R-factor of R1 = 0.0468 for observed reflections, indicating a high-quality structural determination. researchgate.netresearchgate.net

The data from this analysis provides a foundational understanding of the molecular conformation and packing of a complex molecule containing the chloro-fluoro-substituted phenyl ring and a benzhydryl-like fragment.

Table 1: Crystal Data and Structure Refinement for 1-Benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine

Parameter Value
Empirical Formula C24H24ClFN2O2S
Formula Weight 474.97
Crystal System Monoclinic
Space Group P21/c
a (Å) 9.6180(7)
b (Å) 12.9670(10)
c (Å) 19.4020(12)
β (°) 114.716(3)
Volume (ų) 2199.1(3)
Z 4
Density (calculated) (Mg/m³) 1.434
R1 [I>2σ(I)] 0.0468

Analysis of Bond Lengths, Bond Angles, Dihedral Angles, and Torsions

The detailed molecular geometry of 1-Benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine, as determined by X-ray crystallography, provides valuable information on its bond lengths, bond angles, and torsional angles. The geometry around the sulfur atom in the sulfonyl group is a distorted tetrahedron. researchgate.net The piperazine (B1678402) ring adopts a chair conformation, which is a common low-energy conformation for such six-membered rings. researchgate.netresearchgate.net

Table 2: Selected Bond Lengths for 1-Benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine

Bond Length (Å)
S-O(1) 1.431(2)
S-O(2) 1.435(2)
S-N(1) 1.638(2)
S-C(18) 1.762(3)
Cl-C(21) 1.734(3)
F-C(19) 1.358(3)
N(1)-C(1) 1.472(4)
N(1)-C(4) 1.475(4)
N(2)-C(5) 1.481(4)
N(2)-C(8) 1.483(4)

Table 3: Selected Bond Angles for 1-Benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine

Angle Degree (°)
O(1)-S-O(2) 119.3(1)
O(1)-S-N(1) 107.5(1)
O(2)-S-N(1) 107.3(1)
O(1)-S-C(18) 108.4(1)
O(2)-S-C(18) 108.1(1)
N(1)-S-C(18) 105.7(1)
C(1)-N(1)-C(4) 112.5(3)
C(1)-N(1)-S 117.4(2)
C(4)-N(1)-S 116.1(2)
C(5)-N(2)-C(8) 109.1(3)
C(5)-N(2)-C(11) 112.3(3)

Intermolecular Interactions and Crystal Packing Motifs

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the crystal structure of derivatives containing chloro and fluoro substituents, interactions involving these halogens, as well as hydrogen bonds, can play a significant role. For instance, in the crystal structure of N'-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide, molecules are linked into centrosymmetric dimers through N-H···O hydrogen bonds. researchgate.net These dimers are further connected by weaker C-H···O and C-H···Cl interactions, forming a chain structure. researchgate.net

In the case of 1-Benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine, the packing is likely influenced by a combination of van der Waals forces and weaker C-H···O and C-H···F hydrogen bonds. The absence of strong hydrogen bond donors like N-H or O-H in this compound itself suggests that its crystal packing would be dominated by van der Waals interactions and potentially weak C-H···F and C-H···Cl interactions. The analysis of supramolecular interactions through techniques like Hirshfeld surface analysis can provide quantitative insights into the nature and prevalence of these contacts within the crystal lattice. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the primary electronic transitions are typically π → π* transitions associated with the phenyl rings.

The UV spectrum of this compound would be expected to be a composite of the electronic transitions of the phenyl and 2-fluorophenyl chromophores. The spectrum of benzene shows a strong absorption band around 204 nm and a weaker, fine-structured band around 256 nm. The introduction of a fluorine atom, as in fluorobenzene (B45895), causes a slight red shift (bathochromic shift) of these absorption bands. Similarly, a chlorine substituent on the benzene ring also leads to a bathochromic shift.

In this compound, the two aromatic rings are not directly conjugated, being separated by a tetrahedral carbon atom. Therefore, the spectrum is likely to resemble a superposition of the spectra of toluene (B28343) and 2-fluorotoluene (B1218778), rather than that of a conjugated system like biphenyl. The introduction of two or more chlorine atoms ortho to the phenyl-phenyl bond in biphenyls can cause a blue shift (hypsochromic shift) due to steric hindrance that reduces conjugation. nih.gov While not directly applicable here due to the lack of direct ring-ring conjugation, steric interactions influencing the conformation of the two rings could subtly affect their electronic environment.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. youtube.com It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral. This compound is itself chiral, as the central carbon atom is a stereocenter, bonded to four different groups (a hydrogen atom, a chlorine atom, a phenyl group, and a 2-fluorophenyl group). Therefore, its enantiomers would be expected to exhibit CD spectra that are equal in magnitude but opposite in sign.

The CD spectrum would be observed in the regions of the UV-Vis absorption bands, as it arises from the same electronic transitions. The π → π* transitions of the aromatic rings would be the primary source of the CD signals. The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) would be exquisitely sensitive to the three-dimensional arrangement of the atoms around the stereocenter.

If chiral derivatives of this compound were synthesized, for example, by introducing additional chiral centers or by resolving the existing racemate into its pure enantiomers, CD spectroscopy would be an invaluable tool for:

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted from theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of a specific enantiomer could be determined.

Studying Conformational Isomers: The CD spectrum is sensitive to the conformation of the molecule. Changes in the dihedral angles between the phenyl rings would alter the spatial relationship of the chromophores and thus change the CD spectrum.

Determining Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess of the sample.

The correlation between the known chirality of a molecule and the signs of its Cotton effects is a complex but powerful aspect of chiroptical spectroscopy. rsc.org

Computational and Theoretical Chemistry Studies of 1 Chloro Phenyl Methyl 2 Fluorobenzene

Quantum Chemical Calculations on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. chemrxiv.orgscribd.com It is favored for its balance of accuracy and computational efficiency. Calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set, like 6-311G(d,p), to model the molecule's orbitals. nih.govresearchgate.net

For 1-[Chloro(phenyl)methyl]-2-fluorobenzene, DFT is employed to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure in the ground state. nih.gov This optimization provides key data on bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. nih.gov The total energy and zero-point vibrational energy derived from these calculations are indicators of the molecule's thermodynamic stability. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

This table presents hypothetical, yet chemically reasonable, values based on DFT calculations of similar substituted benzene (B151609) compounds.

ParameterBond/AnglePredicted Value
Bond Lengths C-F~1.35 Å
C-Cl~1.78 Å
C-C (Aromatic)~1.39 - 1.41 Å
C-H (Aromatic)~1.08 Å
C-C (Aliphatic)~1.52 Å
Bond Angles C-C-F~119°
C-C-C (Aromatic)~118° - 121°
Cl-C-C~110°
Dihedral Angle F-C-C-C~0° (for planarity)

Ab initio methods, Latin for "from the beginning," are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. esisresearch.org Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a rigorous way to study electronic properties. researchgate.netmdpi.com

While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for calculations where high accuracy in electronic properties is required. For this compound, these methods can be used to calculate precise ionization potentials, electron affinities, and other electronic characteristics that are fundamental to its behavior in chemical reactions and its interaction with light. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. acadpubl.euyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. acadpubl.eumalayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the phenyl rings, while the LUMO may be distributed across the C-Cl and C-F bonds, indicating these as potential sites for nucleophilic attack. acadpubl.euwuxibiology.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Values are representative examples based on calculations of analogous aromatic halides.

Molecular OrbitalEnergy (eV)Description
HOMO ~ -6.5 eVHighest Occupied Molecular Orbital; region of electron donation
LUMO ~ -0.8 eVLowest Unoccupied Molecular Orbital; region of electron acceptance
Energy Gap (ΔE) ~ 5.7 eVIndicates high kinetic stability

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, particularly in non-covalent interactions. walisongo.ac.id The colors on an ESP map represent different regions of electrostatic potential: red indicates electron-rich areas (partial negative charge), which are susceptible to electrophilic attack, while blue signifies electron-poor areas (partial positive charge), which are prone to nucleophilic attack. Green or yellow areas represent regions that are relatively neutral. researchgate.net

In an ESP map of this compound, regions of intense negative potential (red) would be expected around the highly electronegative fluorine and chlorine atoms. walisongo.ac.id The hydrogen atoms on the aromatic rings would likely exhibit a positive potential (blue), and the carbon framework of the rings would show a mix of neutral and slightly negative potential. researchgate.netresearchgate.net This visual information helps to identify sites for hydrogen bonding and other intermolecular interactions, which are crucial for understanding the molecule's physical properties and biological recognition processes. malayajournal.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for investigating the detailed pathways of chemical reactions. It allows chemists to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point between reactants and products. arxiv.org It is an unstable, fleeting arrangement of atoms that is critical in determining the rate of a chemical reaction. Computational methods can locate the geometry of a transition state and characterize it. A key feature of a calculated TS is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms as they traverse the energy barrier from reactant to product. arxiv.org

By calculating the energies of the reactants and the transition state, the activation energy barrier for the reaction can be determined. arxiv.orgresearchgate.net This energy barrier is a direct measure of how fast a reaction will proceed under given conditions. For reactions involving this compound, such as nucleophilic substitution, computational modeling can be used to compare different possible pathways, identify the lowest energy transition state, and thus predict the most likely reaction mechanism and resulting products.

Intrinsic Reaction Coordinate (IRC) Pathways Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state (TS) to its corresponding reactants and products. This analysis is crucial for verifying that a located transition state structure indeed connects the desired chemical species. For a molecule like this compound, an IRC calculation would typically follow the successful optimization of a transition state for a specific reaction, for example, a nucleophilic substitution at the benzylic carbon or an elimination reaction.

Solvation Models and Environmental Effects in Computational Studies

Computational studies on molecules are often performed in the gas phase by default, which can be a poor approximation for reactions and properties in solution. Solvation models are therefore essential for accurately simulating the influence of a solvent on the behavior of this compound. wikipedia.org These models can be broadly categorized into two types: implicit and explicit.

Implicit Solvation Models: Implicit, or continuum, models treat the solvent as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. youtube.com A cavity is created around the solute molecule, and the solvent's effect is modeled as a reaction field generated by the polarization of the dielectric continuum in response to the solute's charge distribution. youtube.com Commonly used implicit models include:

Polarizable Continuum Model (PCM): This is a widely used method that has several variations, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (CPCM). wikipedia.orgyoutube.com

Solvation Model based on Density (SMD): This model is known for its accuracy in predicting solvation free energies for a wide range of solvents. wikipedia.org

Conductor-like Screening Model (COSMO): This model approximates the dielectric medium as a conductor, which simplifies calculations and is particularly effective for polar solvents. wikipedia.org

These models are computationally efficient and are well-suited for studying how a solvent environment affects conformational equilibria, rotational barriers, and reaction energies for this compound.

Explicit Solvation Models: Explicit models provide a more detailed and physically realistic representation of the solvent by including a specific number of individual solvent molecules in the calculation. fiveable.me This approach allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions, which are averaged out in implicit models. However, this level of detail comes at a significantly higher computational cost due to the increased number of atoms. For large systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed, where the solute is treated with quantum mechanics and the solvent molecules are treated with less expensive classical molecular mechanics. fiveable.me The choice of model depends on the specific properties being investigated and the desired balance between accuracy and computational feasibility.

Conformational Analysis and Rotational Barriers

The structure of this compound is characterized by significant conformational flexibility due to rotation around the single bonds connecting the benzylic carbon to the two phenyl rings. Conformational analysis is therefore critical to understanding its structure, stability, and reactivity.

Potential Energy Surface Scans for Conformational Landscape

To explore the conformational landscape, a potential energy surface (PES) scan is performed. researchgate.net This computational technique involves systematically varying specific dihedral angles while optimizing the remaining geometrical parameters of the molecule at each step. uni-muenchen.devisualizeorgchem.com For this compound, the key dihedral angles to scan would be:

The angle defining the rotation of the 2-fluorophenyl group relative to the phenyl group.

The angle defining the rotation of the phenyl group itself.

A relaxed PES scan, where all other coordinates are allowed to relax to their minimum energy value for each fixed dihedral angle, provides a one-dimensional or multi-dimensional map of the molecule's potential energy. researchgate.net The resulting energy profile reveals the locations of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states for interconversion between these conformers. uni-muenchen.de Such scans are typically performed using methods like Density Functional Theory (DFT) to ensure a reliable description of the electronic structure and energies.

Evaluation of Stable Conformations and Interconversion Pathways

From the potential energy surface scan, the geometries at the lowest energy points are identified as the stable conformers. These conformers are then fully optimized to confirm them as true minima on the potential energy surface. For this compound, the relative stability of different conformations will be governed by a balance of steric hindrance (e.g., repulsion between the chlorine atom and the ortho-fluorine atom or hydrogen atoms on the adjacent ring) and subtle electronic interactions.

The energy difference between a stable conformer and the highest point on the path leading to another conformer defines the rotational barrier. biomedres.us These barriers determine the rate of interconversion between conformations. A low barrier indicates rapid rotation at room temperature, meaning the molecule may exist as a dynamic mixture of conformers, while a high barrier could lead to separable conformers (atropisomers) at low temperatures. The analysis of these interconversion pathways provides insight into the molecule's dynamic behavior and which conformations are most likely to be populated and participate in chemical reactions.

Prediction of Spectroscopic Properties

Computational NMR Chemical Shift Prediction (¹H, ¹³C, ¹⁹F)

Computational chemistry provides powerful tools for predicting the NMR spectra of molecules, which can be invaluable for structure elucidation and assignment of experimental data. chemrxiv.org The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound typically involves a multi-step process using quantum mechanical methods, most commonly DFT. nih.gov

The standard workflow is as follows:

Conformational Search: A thorough conformational analysis is performed to identify all low-energy conformers, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformations. github.io

Geometry Optimization: The geometry of each stable conformer is optimized at a suitable level of theory.

NMR Shielding Calculation: For each optimized conformer, the magnetic shielding tensors are calculated. The GIAO (Gauge-Including Atomic Orbital) method is the most common approach for this step.

Solvation Effects: Calculations are typically performed using a continuum solvation model (e.g., PCM) to simulate the solvent used in the experimental NMR measurement (e.g., CDCl₃ or DMSO), as solvent can significantly influence chemical shifts. github.ionih.gov

Boltzmann Averaging: The calculated shielding constants for each nucleus are averaged across all conformers, with each conformer's contribution weighted according to its Boltzmann population at a specific temperature. nih.gov

Chemical Shift Calculation: The final chemical shifts are obtained by subtracting the calculated isotropic shielding value of the nucleus of interest from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Predicted chemical shifts can help assign specific signals in an experimental spectrum to particular atoms in the molecule. For fluorinated compounds, the prediction of ¹⁹F NMR shifts is particularly useful due to the large chemical shift range and sensitivity of ¹⁹F nuclei to their electronic environment. nih.govresearchgate.netnih.gov

Below are tables of hypothetical, yet chemically reasonable, predicted NMR chemical shifts for this compound, calculated in CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts This interactive table provides the predicted proton NMR chemical shifts.

Atom Predicted Chemical Shift (ppm) Multiplicity
Benzylic CH 6.45 Singlet
Phenyl Ring CHs 7.30 - 7.50 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts This interactive table provides the predicted carbon-13 NMR chemical shifts.

Atom Predicted Chemical Shift (ppm)
Benzylic C 68.5
Phenyl C-ipso 139.0
Phenyl C-ortho 128.8
Phenyl C-meta 129.5
Phenyl C-para 128.2
2-Fluorophenyl C-1 (C-CH) 127.0 (doublet, J_CF ≈ 15 Hz)
2-Fluorophenyl C-2 (C-F) 160.5 (doublet, J_CF ≈ 245 Hz)
2-Fluorophenyl C-3 115.5 (doublet, J_CF ≈ 22 Hz)
2-Fluorophenyl C-4 130.8 (doublet, J_CF ≈ 8 Hz)
2-Fluorophenyl C-5 124.5 (doublet, J_CF ≈ 4 Hz)

Table 3: Predicted ¹⁹F NMR Chemical Shifts This interactive table provides the predicted fluorine-19 NMR chemical shift.

Atom Predicted Chemical Shift (ppm)

Disclaimer: The chemical shift values presented in these tables are hypothetical predictions based on established computational methodologies and typical values for similar chemical environments. Actual experimental values may vary.

Vibrational Frequency Calculations for IR and Raman Spectra

Computational chemistry provides a powerful tool for understanding the vibrational properties of molecules such as this compound. Through theoretical calculations, it is possible to predict the infrared (IR) and Raman spectra, which arise from the vibrations of atoms within the molecule. These predicted spectra can be used to interpret experimental data, assign specific vibrational modes to observed spectral bands, and provide a deeper understanding of the molecule's structure and bonding.

The primary method for these calculations is Density Functional Theory (DFT), often employing hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP). niscpr.res.in This approach is typically combined with a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used in the calculation. niscpr.res.in The process begins with the geometry optimization of the molecule to find its most stable, lowest-energy conformation. Following optimization, vibrational frequency calculations are performed. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity for both IR and Raman activity. researchgate.netresearchgate.net

The calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and other limitations of the theoretical model. researchgate.net The character of each vibrational mode is determined through a Potential Energy Distribution (PED) analysis, which indicates the contribution of different internal coordinates (like bond stretching, angle bending, or torsions) to a specific vibration. niscpr.res.in

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. niscpr.res.in

C-F Stretching: The carbon-fluorine stretching vibration is a strong band, typically observed in the 1300-1000 cm⁻¹ range. For monofluorinated benzene derivatives, this is often found between 1100 and 1000 cm⁻¹. niscpr.res.in

C-Cl Stretching: The carbon-chlorine stretching mode is expected in the 830-560 cm⁻¹ region. materialsciencejournal.org

C-C Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the phenyl rings are typically found in the 1600-1450 cm⁻¹ range. scispace.com

Ring Breathing Modes: These are collective vibrations of the entire benzene ring and appear at characteristic frequencies. materialsciencejournal.org

The table below presents a selection of calculated vibrational frequencies and their assignments for the related molecule 1-(chloromethyl)-4-fluorobenzene, which serves as a representative example of the data obtained from such computational studies. niscpr.res.in

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Assignment (based on PED)
ν(C-H)308030823088Aromatic C-H Stretch
ν(C-C)160916111613Phenyl Ring C-C Stretch
ν(C-F)127212991294C-F Stretch
β(C-H)115911611160In-plane C-H Bend
ν(C-Cl)720725722C-Cl Stretch
β(C-Cl)293-293In-plane C-Cl Bend

Note: Data is for the analogous compound 1-(chloromethyl)-4-fluorobenzene and is presented for illustrative purposes. niscpr.res.in ν = stretching, β = in-plane bending.

Rational Design of New Reactivity and Selectivity

Computational chemistry extends beyond structural and spectroscopic analysis to the rational design of new reactions and the prediction of their outcomes. For a molecule like this compound, in silico methods can guide synthetic efforts by screening potential catalysts and predicting the selectivity of complex transformations, thereby saving significant time and resources in the laboratory.

The reactivity of this compound is dictated by its electronic structure. Computational methods can map this structure to identify sites susceptible to chemical attack and to design catalysts that can exploit these features.

Frontier Molecular Orbital (FMO) theory is a key tool in this context. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's nucleophilic and electrophilic nature. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.netnih.gov For catalytic transformations, a catalyst can be designed to interact favorably with these orbitals, for example, by raising the HOMO energy to make the substrate more nucleophilic or lowering the LUMO energy to make it more electrophilic.

Another important tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. researchgate.net For this compound, the electronegative fluorine and chlorine atoms, along with the π-systems of the phenyl rings, create a complex electrostatic landscape. In silico screening could involve docking potential catalyst candidates with the substrate and calculating interaction energies, guided by the MEP, to identify promising catalytic systems for reactions such as cross-coupling or substitution at the benzylic carbon.

Furthermore, these computational models are invaluable for ligand design. In transition-metal-catalyzed reactions, the properties of the ligands attached to the metal center are crucial for activity and selectivity. By systematically modifying ligand structures in silico (e.g., changing steric bulk or electronic properties) and calculating the resulting effects on the reaction's activation energy, researchers can rationally design optimal ligands for a desired transformation involving this compound.

When this compound undergoes reactions, particularly on its aromatic rings, multiple products are often possible. Predicting the major product (regioselectivity) and the 3D arrangement of its atoms (stereoselectivity) is a significant challenge that computational chemistry can address.

For electrophilic aromatic substitution reactions, the directing effects of the existing substituents (the fluoro group and the chloro(phenyl)methyl group) determine where the new substituent will be added. Computational methods can quantify these directing effects. One approach involves calculating the energies of the intermediate carbocations (sigma complexes) formed when the electrophile attacks each possible position on the aromatic rings. The position leading to the most stable intermediate is predicted to be the major site of reaction. Methods like the RegioSQM model automate this process by calculating the free energies of protonation at all aromatic C-H positions, identifying the most nucleophilic center. rsc.org

For reactions involving the chiral center at the benzylic carbon, predicting stereoselectivity is crucial. This is typically achieved by calculating the transition state energies for the pathways leading to the different stereoisomers. The pathway with the lower activation energy is kinetically favored and will lead to the major product. This requires sophisticated computational models that can accurately describe the geometry and energy of the transition states, including the influence of catalysts, ligands, and solvents. By comparing the energies of these diastereomeric transition states, the enantiomeric or diastereomeric excess of a reaction can be predicted, guiding the choice of chiral catalysts or auxiliaries to achieve the desired stereochemical outcome.

Applications of 1 Chloro Phenyl Methyl 2 Fluorobenzene As a Synthetic Building Block and Intermediate

Role in the Construction of Complex Organic Molecules

The utility of 1-[Chloro(phenyl)methyl]-2-fluorobenzene as a building block stems from the lability of the carbon-chlorine bond. This bond is readily cleaved, either through Lewis acid catalysis or via nucleophilic displacement, to generate a diarylmethyl carbocation or to undergo direct substitution. This reactivity is harnessed to introduce the 2-fluorobenzhydryl moiety into larger, more complex structures.

This compound is an important precursor for synthesizing molecules containing diarylmethyl groups, which are common motifs in pharmaceutically active compounds. The reactivity of its benzylic chloride allows for the alkylation of various nucleophiles, leading to the formation of intricate aromatic and heteroaromatic systems.

A prominent example illustrating this role is found in the synthesis of antihistaminic drugs, such as Cetirizine. While the commercial synthesis of Cetirizine typically uses the para-isomer, 1-[chloro(phenyl)methyl]-4-fluorobenzene, the reaction chemistry is directly analogous and demonstrates the utility of this class of compounds. In such syntheses, the chloro(phenyl)methyl-fluorobenzene moiety is reacted with a piperazine (B1678402) derivative. The nitrogen atoms of the piperazine ring act as nucleophiles, displacing the chloride to form a new carbon-nitrogen bond and incorporating the benzhydryl group into the final heteroaromatic scaffold. This key N-alkylation step is fundamental to assembling the final drug molecule.

The general reaction scheme involves the nucleophilic substitution of the chlorine atom by a nitrogen-containing heterocycle, a foundational method for elaborating complex drug scaffolds.

The value of a synthetic building block is often demonstrated by its seamless integration into longer, multi-step synthetic pathways. This compound and its isomers are key intermediates that are themselves synthesized and then utilized in subsequent steps to achieve a complex target molecule.

Considering the synthesis of second-generation antihistamines again, the benzhydryl chloride intermediate is typically formed from the corresponding benzhydrol (diphenylmethanol) derivative. This alcohol is often synthesized via a Grignard reaction between a phenylmagnesium halide and a fluorinated benzaldehyde. The resulting alcohol is then converted to the more reactive chloride. This two-step sequence—synthesis of the intermediate followed by its use in alkylation—highlights its integration into a broader synthetic plan. tue.nl

Table 1: Example of a Multi-Step Synthetic Sequence Involving a Benzhydryl Chloride Intermediate
StepReactantsReagents/ConditionsProductPurpose of Step
1Phenylmagnesium bromide, 4-FluorobenzaldehydeDiethyl ether, then H₃O⁺(4-Fluorophenyl)(phenyl)methanolCreation of the benzhydrol precursor
2(4-Fluorophenyl)(phenyl)methanolThionyl chloride (SOCl₂) or HCl1-[Chloro(phenyl)methyl]-4-fluorobenzeneActivation of the alcohol to a good leaving group
31-[Chloro(phenyl)methyl]-4-fluorobenzene, Piperazine derivativeBase (e.g., Na₂CO₃), SolventFinal N-alkylated piperazine productC-N bond formation to build the core scaffold

Development of New Synthetic Methodologies Using this compound

Beyond its direct application in synthesizing target molecules, this compound can also be employed in the development of novel synthetic reactions and protocols.

The use of this compound specifically for the development of catalysts and ligands is not extensively documented in publicly available literature. However, building blocks containing bulky aromatic groups are often used to synthesize ligands for transition metal catalysis. For instance, the benzhydryl group could be incorporated into phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to tune the steric and electronic properties of a resulting metal complex. beilstein-journals.org While plausible, specific research demonstrating this application for this compound is scarce.

The primary utility of this compound lies in its role as an electrophile in reactions that form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The chlorine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions at the benzylic carbon.

Carbon-Carbon (C-C) Bond Formation: This compound is an ideal substrate for Friedel-Crafts alkylation reactions. wikipedia.orgaccessscience.com In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), the C-Cl bond is polarized or fully cleaved to generate a resonance-stabilized diarylmethyl carbocation. masterorganicchemistry.com This potent electrophile is then attacked by an electron-rich aromatic ring (e.g., benzene (B151609), toluene) to form a new C-C bond, yielding a triarylmethane derivative. byjus.com This reaction is a powerful method for constructing complex poly-aromatic frameworks. wikipedia.org

Table 2: Examples of Bond-Forming Reactions
Bond TypeReaction Name/TypeNucleophileCatalyst/ConditionsGeneral Product
C-C Friedel-Crafts AlkylationBenzeneLewis Acid (e.g., AlCl₃)(2-Fluorophenyl)methyldibenzene
C-N Nucleophilic SubstitutionAmmonia (B1221849) (NH₃)-(2-Fluorophenyl)(phenyl)methanamine
C-N N-AlkylationPiperazineBase (e.g., K₂CO₃)1-[(2-Fluorophenyl)(phenyl)methyl]piperazine
C-O Williamson Ether SynthesisSodium ethoxide (NaOEt)-Ethoxy(phenyl)(2-fluorophenyl)methane
C-O HydrolysisWater (H₂O)HeatBis((2-fluorophenyl)(phenyl)methyl) ether

Carbon-Nitrogen (C-N) Bond Formation: As previously discussed in the context of heteroaromatic synthesis, the reaction of this compound with nitrogen-based nucleophiles is a robust and common transformation. tcichemicals.comresearchgate.net Amines, anilines, amides, and heterocycles like piperazine readily displace the chloride to form N-benzhydryl products. mdpi.com These reactions are fundamental in medicinal chemistry for the synthesis of a wide range of biologically active compounds.

Carbon-Oxygen (C-O) Bond Formation: In a similar fashion, oxygen-containing nucleophiles can be alkylated using this reagent. Alcohols and phenols, typically in the presence of a base to form the corresponding alkoxide or phenoxide, react to yield benzhydryl ethers. This reaction, a variation of the Williamson ether synthesis, is an efficient method for introducing the bulky and lipophilic benzhydryl protecting group or for synthesizing diarylmethyl ethers. Even water can act as a nucleophile, particularly under heating, leading to hydrolysis that can ultimately form the corresponding alcohol or ether. tue.nl

Synthesis of Advanced Materials Precursors

Fluorinated organic compounds are of significant interest in materials science due to the unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics. chemimpex.com While this compound possesses these desirable features, its specific application as a direct precursor for advanced materials like polymers, liquid crystals, or organic electronics is not well-documented in the surveyed literature. However, its derivatives, such as the triarylmethanes produced via Friedel-Crafts reactions, could potentially serve as building blocks for functional dyes or monomers for specialty polymers. For instance, related fluorinated aromatic structures are used in the synthesis of functional materials like phthalocyanines for electronic applications. beilstein-journals.org This remains an area with potential for future development.

Monomer for Specialty Polymers and Copolymers

While extensive research on the use of this compound as a direct monomer is not widely documented in publicly available literature, its structural motifs are relevant to the synthesis of specialty polymers. The presence of the reactive benzylic chloride functionality allows for its potential incorporation into polymer backbones or as a pendant group through various polymerization techniques. For instance, it could theoretically be used in polycondensation reactions or as an initiator in certain types of polymerizations. The incorporation of the fluorophenyl group is of particular interest in materials science due to the unique properties that fluorine atoms impart to polymers, such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeRole of this compoundPotential Polymer Properties
PolycondensationMonomer (with a suitable co-monomer)High thermal stability, chemical resistance
Cationic PolymerizationInitiatorControlled molecular weight and architecture
Post-polymerization modificationModifying agentIntroduction of fluorophenyl pendant groups

Intermediate for Functional Organic Electronic Materials (Chemical Precursors only)

The development of novel organic materials for electronic applications is a rapidly growing field of research. While direct applications of this compound in final device structures are not reported, its role as a precursor to more complex conjugated molecules is an area of interest. The fluorinated phenyl group can influence the electronic properties of a target molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The chloro(phenyl)methyl group serves as a reactive handle to introduce this fluorinated moiety into larger π-conjugated systems. For example, it can be used in cross-coupling reactions to build larger molecular frameworks that are essential for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine substituent can also enhance intermolecular interactions and influence the solid-state packing of organic semiconductor materials, which is a critical factor for efficient charge transport.

Derivatization for Probe Molecules in Chemical Biology (excluding biological activity/testing)

The synthesis of small molecules that can be used to probe biological systems is a cornerstone of chemical biology. The unique properties of fluorine, such as its high electronegativity and the ability of the ¹⁹F nucleus to be detected by nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI), make fluorinated organic molecules attractive candidates for the development of molecular probes.

Synthesis of Molecular Tags and Labeling Reagents (e.g., Fluorinated Probes)

This compound can serve as a starting material for the synthesis of fluorinated molecular tags and labeling reagents. The reactive benzylic chloride can be readily displaced by a variety of nucleophiles, allowing for the attachment of the 2-fluorobenzhydryl group to other molecules of interest, such as peptides, proteins, or other small molecule ligands.

The presence of the fluorine atom provides a unique spectroscopic signature that can be used for detection and quantification. For example, ¹⁹F NMR is a powerful analytical technique with a large chemical shift range and no background signal in biological systems, making it an ideal method for studying the interactions of labeled molecules with their biological targets.

Table 2: Potential Derivatization Reactions for Probe Synthesis

Reagent/Reaction TypeFunctional Group IntroducedApplication of Resulting Probe
Azide (e.g., Sodium Azide)Azido groupClick chemistry conjugation
Thiol-containing biomoleculeThioether linkageProtein labeling
Amine-containing biomoleculeAmino linkagePeptide and small molecule labeling

Emerging Research Directions and Future Perspectives for 1 Chloro Phenyl Methyl 2 Fluorobenzene Chemistry

Sustainable and Green Synthetic Routes for 1-[Chloro(phenyl)methyl]-2-fluorobenzene and its Derivatives

The chemical industry's shift towards sustainability has spurred the development of greener synthetic methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents. researchgate.netrsc.org For this compound, future research will likely prioritize the development of manufacturing processes aligned with the principles of green chemistry. nih.govepa.gov

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing reactions with high selectivity under mild, aqueous conditions. nih.govchimia.ch While specific enzymes for the direct synthesis of this compound are not yet established, related chemo-enzymatic routes for structurally similar compounds highlight the potential of this approach. nih.gov Future research could focus on two key areas: the synthesis of chiral precursors and the enzymatic halogenation or functionalization.

Asymmetric Synthesis: Enzymes such as ketoreductases (KREDs) or dehydrogenases could be employed for the enantioselective reduction of a precursor ketone, (2-fluorophenyl)(phenyl)methanone, to a chiral alcohol. This alcohol could then be converted to the target chloride with stereochemical control. This strategy is valuable as many applications of complex molecules are stereospecific. nih.gov For instance, the chemo-enzymatic synthesis of (S)-2-chlorophenylglycine utilizes a leucine (B10760876) dehydrogenase for enantioselective amination, demonstrating the power of enzymes in creating chiral centers in substituted aromatic compounds. nih.gov

Directed Evolution: Modern protein engineering techniques allow for the tailoring of enzymes for specific, non-natural reactions. chimia.ch It is conceivable that enzymes could be evolved to catalyze the direct chlorination of (2-fluorophenyl)diphenylmethane at the benzylic position or to perform other selective transformations on the molecule. Screening strategies using fluorogenic substrates can aid in the rapid discovery and optimization of such biocatalysts. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches

Feature Conventional Chemical Synthesis Potential Biocatalytic Route
Stereoselectivity Often requires chiral auxiliaries or resolution, leading to waste. Potentially high enantioselectivity using engineered enzymes (e.g., KREDs). nih.gov
Reaction Conditions May involve harsh reagents, high temperatures, and organic solvents. Typically mild conditions (ambient temperature and pressure) in aqueous media. chimia.ch
Environmental Impact Can generate significant hazardous waste. Generally lower environmental footprint; biodegradable catalysts (enzymes).

| Catalyst Source | Often based on finite heavy metals. | Renewable; produced via fermentation. |

Electrosynthesis, which uses electricity as a "reagent," and flow chemistry, which involves the continuous passage of reagents through a reactor, are transformative technologies for green and sustainable chemical production. researchgate.netnih.govrsc.org The combination of these techniques offers significant advantages in safety, efficiency, and scalability. researchgate.net

Electrochemical Synthesis: Anodic oxidation could be explored as a method for generating intermediates that are readily converted into this compound. For example, the electrochemical oxidation of a precursor could facilitate benzylic C-H activation for subsequent chlorination, avoiding the use of highly toxic and expensive chemical oxidants. researchgate.net

Flow Chemistry: The synthesis of the target compound, particularly if it involves exothermic or hazardous steps, would benefit immensely from a continuous flow process. Flow reactors offer superior heat and mass transfer, allowing for safer operation at higher temperatures and pressures, which can dramatically shorten reaction times from hours to minutes. nih.govnih.gov This technology has been successfully applied to multistep syntheses in the pharmaceutical industry, demonstrating its robustness. rsc.org A flow electrosynthesis setup could provide a highly efficient and automated route to this compound and its derivatives. southampton.ac.uk

Table 2: Advantages of Flow Electrosynthesis for Halogenated Compound Production

Parameter Batch Reactor Flow Electrolysis Cell
Safety Poor heat dissipation, risk of thermal runaway. Excellent heat transfer, small reaction volume, enhanced safety. nih.gov
Mass Transfer Limited by diffusion to the electrode surface. High surface-area-to-volume ratio, significantly improved mass transfer. researchgate.net
Productivity Limited by reactor size. Scalable by continuous operation or "numbering-up" reactors; gram-per-hour productivity is achievable. southampton.ac.uk

| Selectivity | Can be lower due to side reactions and over-oxidation/reduction. | Precise control over residence time and potential can lead to higher selectivity. |

Unexplored Reactivity and Novel Transformations of this compound

The unique electronic properties of the C-F bond present both challenges and opportunities in synthesis. Future research will likely focus on leveraging the fluorine substituent to achieve novel chemical transformations that are difficult or impossible with non-fluorinated analogues.

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant chemical challenge. baranlab.org However, the ability to transform a C-F bond into other functional groups opens up new synthetic pathways, allowing for the late-stage functionalization of fluorinated molecules. springernature.com For this compound, the ortho-position of the fluorine to the benzylic group may enable unique reactivity.

Transition-Metal Catalysis: Nickel and Palladium complexes have shown promise in catalyzing the cross-coupling of aromatic C-F bonds with various reagents, including Grignard reagents and silanes. mdpi.com Research could be directed towards finding catalytic systems that selectively activate the C-F bond of this compound while leaving the C-Cl bond intact, or vice versa, enabling orthogonal functionalization.

Main-Group Reagents: Frustrated Lewis Pairs (FLPs) and silyl-based reagents are emerging as powerful tools for transition-metal-free C-F bond activation. springernature.commdpi.com These methods can proceed under mild conditions and offer a different reactivity profile compared to transition metals, potentially enabling the conversion of the C-F bond to C-H, C-N, or C-Si bonds. springernature.comresearchgate.net

Table 3: Selected Methods for Aromatic C-F Bond Activation

Method Catalyst/Reagent Type Potential Transformation Reference
Cross-Coupling Ni(II) or Pd(0) complexes with phosphine (B1218219) ligands C-F → C-Alkyl/Aryl (with Grignard reagents) mdpi.com
Hydrodefluorination (HDF) Ni(II) complexes with silanes C-F → C-H mdpi.com
Silylation/Defluorination Silyl radicals (e.g., from Et₃SiBpin/KOtBu) C-F → C-Si or C-N (with amines) springernature.com
Lewis Acid Activation Frustrated Lewis Pairs (FLPs) C-F → C-H, C-C mdpi.com

| Pseudohalide Exchange | Silylated pseudohalides (e.g., TMS-OMs) | C-F → C-OMs (mesylate) for further substitution | researchgate.net |

The strongly electronegative fluorine atom exerts a powerful inductive effect that can influence the reactivity of remote positions on both the fluoro-substituted ring and the adjacent phenyl ring. princeton.edu Harnessing these long-range electronic effects is a subtle but promising area for future research.

Modulating Reactivity: The inductive withdrawal of the fluorine atom deactivates the fluorinated ring towards electrophilic substitution but can influence the regioselectivity of nucleophilic aromatic substitution. princeton.edu More interestingly, this effect can be transmitted through space or the sigma framework to alter the reactivity of the unsubstituted phenyl ring. This could be exploited to direct functionalization to specific positions on the second ring, a strategy that remains largely unexplored for this class of compounds.

Controlling Photophysical Properties: As demonstrated in copper(I) complexes, long-range inductive effects from remote substituents can systematically modulate the photophysical and electrochemical properties of a molecule. nih.gov This principle could be applied to derivatives of this compound to design novel photosensitizers, emitters, or molecular probes where the fluorine atom acts as a tuning element.

Integration with Machine Learning and Artificial Intelligence in Chemical Research

Reaction Prediction and Optimization: ML models can be trained on large reaction databases to predict the outcome of unknown reactions, including identifying potential side products and forecasting yields. ijsetpub.com For this compound, an ML model could predict the success of a novel cross-coupling reaction or suggest the optimal catalyst, solvent, and temperature to maximize the yield of a desired product, thereby reducing the number of experiments required. nih.gov

Retrosynthetic Planning: Computer-aided synthesis planning (CASP) tools use AI to propose viable synthetic routes to a target molecule from commercially available starting materials. By applying such a tool to a complex derivative of this compound, chemists could uncover non-intuitive or more efficient synthetic pathways.

De Novo Molecular Design: Generative AI models can design new molecules with desired properties. rsc.org By defining specific electronic or steric parameters, researchers could use these models to design novel derivatives of this compound tailored for applications in materials science or medicinal chemistry.

Table 4: Potential Applications of AI/ML in this compound Chemistry

AI/ML Application Specific Task Potential Impact
Predictive Modeling Forecast reaction yields and identify optimal conditions for novel transformations. Accelerates process development and reduces experimental costs. nih.gov
Computer-Aided Synthesis Planning (CASP) Propose efficient, multi-step synthetic routes to complex derivatives. Uncovers novel and more sustainable synthetic strategies.
Reactivity Prediction Predict the regioselectivity of C-F vs. C-Cl bond activation with different catalysts. Guides catalyst selection and avoids unproductive reaction pathways.

| Generative Models | Design new derivatives with specific, user-defined properties (e.g., electronic, steric). | Facilitates the discovery of new functional molecules. rsc.org |

Predictive Synthesis of this compound Derivatives

The predictive synthesis of derivatives of this compound is an emerging area that leverages computational power to forecast reaction outcomes and guide experimental design. By employing machine learning algorithms and quantum chemical calculations, chemists can move from a trial-and-error approach to a more directed and efficient discovery process. nih.gov

Machine learning models, trained on large datasets of chemical reactions, can predict the feasibility and potential yield of a reaction involving this compound. ucla.edu For instance, a model could be trained to predict the success of a nucleophilic substitution at the benzylic carbon with a variety of nucleophiles, taking into account the electronic and steric effects of the ortho-fluoro substituent. quora.com These models can help chemists prioritize which reactions to perform in the lab, saving time and resources.

Computational models can also be used to predict the reactivity of different sites in potential reactants. For example, in a Friedel-Crafts alkylation reaction, a computational model could predict the most likely position of attack on an aromatic substrate by the electrophile derived from this compound. ias.ac.in This predictive capability is crucial for designing selective syntheses of complex molecules.

Table 1: Hypothetical Predictive Model for Nucleophilic Substitution on this compound

NucleophilePredicted Yield (%)Confidence ScoreExperimental Validation
Azide920.95Pending
Cyanide850.91Pending
Phenoxide780.88Pending
Thiophenoxide880.93Pending
Malonate Ester750.85Pending

Automated Reaction Optimization and High-Throughput Experimentation

Automated reaction optimization and high-throughput experimentation (HTE) are powerful tools for rapidly exploring the vast parameter space of a chemical reaction. nih.gov For the synthesis and derivatization of this compound, these techniques can be used to quickly identify the optimal conditions for a desired transformation. fu-berlin.deresearchgate.net

An automated synthesis platform could be programmed to perform a series of reactions in parallel, systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations. nih.gov For example, in a Suzuki coupling reaction to replace the chlorine atom with an aryl group, an automated system could screen a large number of palladium catalysts and ligands to find the most effective combination for a given substrate. nih.gov

HTE can be particularly valuable for discovering new reactions or for optimizing complex multi-component reactions. nih.gov By screening a large library of potential reactants and catalysts, it may be possible to identify novel transformations of this compound that would be difficult to discover through traditional methods.

Table 2: Example of a High-Throughput Screening Campaign for the Amination of this compound

AmineCatalystSolventTemperature (°C)Yield (%)
MorpholinePd(OAc)2/XPhosToluene (B28343)10085
Piperidine (B6355638)Pd2(dba)3/SPhosDioxane11091
AnilineCuI/L-prolineDMSO12076
BenzylamineNoneAcetonitrile8045

Advanced Characterization Techniques for In Situ and Operando Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. For reactions involving this compound, advanced characterization techniques such as in-situ and operando spectroscopy are poised to play a crucial role in deepening our understanding of its chemical behavior.

Real-time Spectroscopic Monitoring (e.g., IR, NMR) for Mechanistic Insights

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the continuous monitoring of a reaction mixture without the need for sampling. nih.gov This provides a dynamic picture of the reaction as it progresses, revealing the appearance of products and the disappearance of reactants.

For example, in a Grignard reaction involving 2-fluorobenzaldehyde (B47322) and a phenylmagnesium halide to form a precursor to this compound, in-situ NMR could be used to track the formation of the diarylmethanol intermediate and any side products. researchgate.net This information can be used to optimize the reaction conditions to maximize the yield of the desired product.

Operando spectroscopy takes this a step further by monitoring a catalytic reaction under actual process conditions. ethz.ch For instance, in a Friedel-Crafts alkylation reaction catalyzed by a solid acid catalyst, operando IR spectroscopy could be used to observe the adsorption of this compound onto the catalyst surface and the subsequent formation of the product. This can provide crucial information about the catalyst's activity and stability.

Outlook on Expanding the Synthetic Utility of this compound

The future of this compound chemistry is bright, with numerous opportunities to expand its synthetic utility. Its unique combination of a reactive benzylic chloride and a fluorine-substituted aromatic ring makes it a valuable precursor for the development of new catalysts, reagents, and for the discovery of novel reaction pathways.

Potential in Catalyst Development and New Reagent Design

The diarylmethane scaffold present in this compound is a common feature in many chiral ligands and organocatalysts. oaepublish.comresearchgate.net By introducing chirality at the benzylic carbon or by further functionalizing the aromatic rings, it is possible to design new catalysts for asymmetric synthesis. For example, chiral derivatives of this compound could be used as ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation or cross-coupling. researchgate.net

Furthermore, the reactivity of the benzylic chloride can be harnessed to create new reagents for organic synthesis. For instance, conversion of the chloride to other functional groups could lead to the development of novel electrophilic or nucleophilic reagents with unique reactivity profiles imparted by the ortho-fluoro substituent.

Discovery of Unprecedented Reaction Pathways

The electronic properties of the ortho-fluoro substituent can influence the reactivity of this compound in unexpected ways, potentially leading to the discovery of novel reaction pathways. For example, the fluorine atom could participate in intramolecular interactions that stabilize reactive intermediates or transition states, enabling transformations that are not possible with the non-fluorinated analogue.

The exploration of its reactivity under various conditions, such as photoredox catalysis or electrochemical synthesis, could also unveil unprecedented transformations. beilstein-journals.org The combination of high-throughput experimentation with these modern synthetic methods provides a powerful platform for discovering new and unexpected reactions of this compound, further expanding its role as a versatile building block in organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[Chloro(phenyl)methyl]-2-fluorobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation of fluorobenzene derivatives with chloro(phenyl)methyl halides. For example, analogous syntheses (e.g., imidazole derivatives) use anhydrous DMF as a solvent, triethylamine as a base, and heating at 50°C overnight to achieve coupling . Yield optimization may require controlled stoichiometry (e.g., 1:1.5 molar ratio of nucleophile to electrophile) and inert atmospheres to prevent side reactions like hydrolysis. Post-reaction purification often involves extraction with ethyl acetate and recrystallization from methanol/ethyl acetate mixtures .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Safety protocols include:

  • Engineering controls : Use closed systems or local exhaust ventilation to minimize airborne exposure .
  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Respiratory protection (e.g., vapor respirators) is required if ventilation is insufficient .
  • Emergency measures : Immediate decontamination via safety showers/eye wash stations and strict prohibition of eating/drinking in labs .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorine coupling patterns. For example, fluorinated aromatic protons typically show splitting due to 3JHF^{3}J_{H-F} coupling .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns from chlorine .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity, using acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric hindrance : The bulky chloro(phenyl)methyl group may reduce reactivity in Suzuki-Miyaura couplings. Pre-activation via transmetallation (e.g., using Pd(OAc)2_2/SPhos) can mitigate this .
  • Electronic effects : The electron-withdrawing fluorine atom at the ortho position destabilizes intermediates, requiring higher temperatures (80–100°C) for Buchwald-Hartwig aminations. DFT calculations (e.g., Gaussian 16) model charge distribution to predict reactive sites .

Q. What strategies resolve contradictions in reported stability data for fluorinated benzyl chlorides under varying pH conditions?

  • Methodological Answer :

  • Controlled degradation studies : Perform accelerated stability testing at pH 2–12 (buffers like HCl/NaOH) with LC-MS monitoring. For instance, hydrolysis to benzyl alcohols is pH-dependent, with faster degradation in basic conditions (e.g., t1/2_{1/2} < 1 hr at pH 12) .
  • Mechanistic analysis : Use kinetic isotope effects (KIEs) or 18O^{18}\text{O}-labeling to distinguish SN1 vs. SN2 pathways. Polar aprotic solvents (e.g., DMSO) stabilize carbocation intermediates, favoring SN1 .

Q. How can computational chemistry predict the environmental persistence of this compound?

  • Methodological Answer :

  • QSAR modeling : Apply EPI Suite or TEST software to estimate biodegradation half-lives (e.g., BIOWIN scores < 2.5 indicate low biodegradability) .
  • Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl and C-F bonds to assess resistance to photolysis. Fluorine’s high electronegativity increases C-F BDE (>500 kJ/mol), suggesting environmental persistence .

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